Technical Documentation Center

1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one
  • CAS: 69392-35-4

Core Science & Biosynthesis

Foundational

Structural Elucidation of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one: A Multi-technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, field-proven framework for the complete structural elucidation of the no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven framework for the complete structural elucidation of the novel heterocyclic compound, 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one. The spirocyclic thia-azaspiro core is a motif of growing interest in medicinal chemistry due to its rigid three-dimensional structure, which is advantageous for designing selective therapeutic agents.[1][2] This document outlines an integrated analytical strategy, moving from initial molecular formula determination by mass spectrometry, through functional group identification with infrared spectroscopy, to a deep dive into the molecular framework using advanced one- and two-dimensional nuclear magnetic resonance (NMR) techniques. The workflow culminates with the definitive three-dimensional structure confirmation via single-crystal X-ray crystallography. Each section explains not only the protocol but also the scientific rationale behind its application, ensuring a self-validating and authoritative approach to structural verification for drug discovery and development professionals.

Introduction and Strategic Overview

The unambiguous determination of a new chemical entity's structure is the bedrock of any drug development program. The title compound, 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one, presents a unique structural challenge, incorporating a spirocyclic junction, a thiazolidinone-like ring, a pyrrolidine ring, a tertiary alcohol, and an amide (the benzoyl group). Its molecular formula is C₁₄H₁₅NO₃S.

The logical flow of this investigation is visualized below.

G cluster_start Initial Characterization cluster_nmr Core Structure & Connectivity cluster_final Definitive 3D Structure Synthesis Proposed Synthesis MS Mass Spectrometry (HRMS) Synthesis->MS Provides Sample IR Infrared (IR) Spectroscopy MS->IR Confirms Mass NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Suggests Framework XRAY X-ray Crystallography NMR_2D->XRAY Proves Connectivity Final Final Validated Structure XRAY->Final Confirms 3D Geometry

Caption: Integrated workflow for structural elucidation.

Foundational Analysis: Mass and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first and most fundamental question is "What is its molecular formula?". HRMS, particularly with a soft ionization technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, provides an extremely accurate mass measurement (typically < 5 ppm error). This precision is crucial to distinguish between potential elemental compositions that may have the same nominal mass, thereby providing high confidence in the molecular formula.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the run.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ and potentially the sodium adduct [M+Na]⁺.

  • Analysis: Compare the measured m/z of the most abundant ion with the theoretical exact mass calculated for the proposed formula, C₁₄H₁₅NO₃S.

Data Presentation: Expected HRMS Results

Ion SpeciesProposed FormulaCalculated Exact MassObserved Mass (Hypothetical)Mass Error (ppm)
[M+H]⁺C₁₄H₁₆NO₃S⁺278.0845278.0851+2.2
[M+Na]⁺C₁₄H₁₅NNaO₃S⁺300.0665300.0670+1.7
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: While MS provides the formula, FTIR spectroscopy reveals the presence of specific functional groups by detecting their characteristic vibrational frequencies. This is a rapid and inexpensive method to confirm that the key architectural elements (carbonyls, hydroxyl, amide) are present, validating the proposed structure and ensuring no major synthetic errors occurred.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign major absorption bands.

Data Presentation: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupRationale
~3400 (broad)MediumO-H StretchIndicates the hydroxyl group.[3]
~3060WeakAromatic C-H StretchBenzoyl group protons.
~2950WeakAliphatic C-H StretchProtons on the spiro-rings.
~1720StrongC=O Stretch (Ketone)Corresponds to the C9-ketone in the thiazolidinone ring.[4]
~1650StrongC=O Stretch (Amide)Benzoyl amide carbonyl (N-C=O).[5]
~1600, ~1450Medium-WeakC=C StretchAromatic ring of the benzoyl group.
~1350MediumC-N StretchAmide C-N bond.
~690MediumC-S StretchThioether linkage in the five-membered ring.

Unraveling the Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of 1D and 2D experiments is essential to assign every proton and carbon and to piece together the molecular puzzle via bond connectivities.

Expertise & Causality: We begin with simple 1D spectra (¹H and ¹³C) to get a census of the proton and carbon environments. Discrepancies here, such as an incorrect number of signals, immediately flag structural issues. We then employ 2D NMR to build the scaffold. COSY connects adjacent protons, HSQC links protons to their carbons, and crucially, HMBC reveals longer-range connections (2-3 bonds) that are vital for linking disparate parts of the molecule, such as connecting the benzoyl group to the spiro-framework and confirming the spiro-junction itself.

1D NMR (¹H, ¹³C, DEPT-135)

Experimental Protocol: Standard NMR

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ is often preferred for its ability to show exchangeable protons like -OH.

  • ¹H NMR: Acquire a standard proton spectrum. The integration of signals should correspond to the 15 protons in the molecule. A D₂O shake experiment can be performed to confirm the -OH proton, which will disappear upon exchange.[6]

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments (expecting 14).

  • DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

Table 3: Predicted ¹H NMR Data (500 MHz, DMSO-d₆) Note: Chemical shifts (δ) are hypothetical but based on typical values for similar structural motifs.[5][7][8]

Proton LabelPredicted δ (ppm)MultiplicityIntegrationAssignment
H-Ar7.4 - 7.6m5HBenzoyl aromatic protons
H-OH~5.5s (broad)1HC2-hydroxyl proton (D₂O exchangeable)
H-3a/3b2.0 - 2.4m2HPyrrolidine CH₂
H-4a/4b3.3 - 3.7m2HPyrrolidine CH₂ adjacent to N
H-6a/6b2.5 - 2.9m2HThiazolidinone CH₂ adjacent to S
H-8a/8b3.8 - 4.1ABq2HThiazolidinone CH₂ adjacent to N

Table 4: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon LabelPredicted δ (ppm)DEPT-135Assignment
C9~205-Ketone Carbonyl
C-Amide~170-Benzoyl Carbonyl
C-Ar (ipso)~135-Benzoyl C attached to N-C=O
C-Ar127-132+Benzoyl Aromatic CH
C2~90-Quaternary C with -OH
C5~70-Spiro-carbon
C4~50-Pyrrolidine CH₂
C8~48-Thiazolidinone CH₂
C6~38-Thiazolidinone CH₂
C3~35-Pyrrolidine CH₂
2D NMR (COSY, HSQC, HMBC)

Expertise & Causality: 2D NMR experiments provide the definitive map of atomic connectivity.

  • COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other (typically on adjacent carbons). This will establish the -CH₂-CH₂- fragments within both the pyrrolidine and thiazolidinone rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This definitively assigns the carbons based on the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. This is non-negotiable for confirming the connection of the benzoyl group to N1, the linkage of the two rings at the C5 spiro-center, and the relative positions of all heteroatoms and carbonyl groups.

Caption: Key HMBC correlations confirming the molecular backbone.

Definitive Proof: Single-Crystal X-ray Crystallography

Expertise & Causality: While NMR provides irrefutable evidence for the structure's connectivity in solution, X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure in the solid state. It reveals precise bond lengths, bond angles, and, crucially, the conformation of the spiro-rings (e.g., envelope or twist conformations).[9] If a chiral synthesis or separation was performed, crystallography on a single crystal can determine the absolute stereochemistry.

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution (e.g., in ethyl acetate/hexane) is a common starting point.

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution: Process the diffraction data and solve the structure using direct methods or Patterson methods (e.g., using software like SHELXT).[9]

  • Structure Refinement: Refine the structural model against the experimental data to achieve a low R-factor (typically < 5%), which indicates a good fit between the model and the data.

Data Presentation: Representative Crystallographic Data

Table 5: Hypothetical Crystallographic Parameters Note: These parameters are representative of a small organic molecule and are based on related structures.[3][9][10]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.512
b (Å)20.711
c (Å)12.034
β (°)105.12
Volume (ų)2285.1
Z4
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.115

The results would confirm the connectivity established by NMR and provide crucial conformational details, such as the puckering of the five-membered rings and the dihedral angle between the benzoyl group and the spiro-system.

Conclusion

The structural elucidation of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one requires a rigorous, multi-faceted analytical approach. This guide outlines a logical and self-validating workflow that leverages the strengths of several core analytical techniques. High-resolution mass spectrometry establishes the elemental formula, and infrared spectroscopy confirms the presence of key functional groups. A suite of 1D and 2D NMR experiments, particularly HMBC, is then used to piece together the complete covalent framework. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. Following this comprehensive protocol ensures the highest degree of confidence in the structural assignment, a critical requirement for advancing any compound in a research or drug development pipeline.

References

  • Güzel, Ö., N-(2,6-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 2008. 64(10): p. o1919. [Link]

  • Royal Society of Chemistry, 1H NMR SPECTRUM OF COMPOUND 9. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Ghorab, M.M., et al., Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 2017. 22(1). [Link]

  • Ikeda, M., et al., SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. HETEROCYCLES, 1994. 38(6): p. 1237-1243. [Link]

  • Al-Warhi, T., et al., Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 2015. 20(5): p. 8223-8238. [Link]

  • de Oliveira, R.B., et al., Crystal structure of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate. Acta Crystallographica Section E: Crystallographic Communications, 2014. 70(Pt 11): p. o1194-o1195. [Link]

  • Chegg.com, Solved NMR spectroscopy Note that the 1H-NMR of the. Chegg Study, 2022. [Link]

  • Rathnayake, A.D., et al., Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry, 2021. 64(24): p. 17914-17933. [Link]

  • Guerrero-Caicedo, A., et al., Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 2020. 85(1): p. 305-316. [Link]

  • Al-Ghorbani, M., et al., Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. Scientific Reports, 2024. 14(1): p. 19106. [Link]

  • Viquez, I., et al., Molecular and crystalline structure of cycloheptanespiro-3'(4'H)-6',7',8',9'-tetrahydrocyclohexa[b][4][9]thiazole-2'(5'H)-thione from powder synchrotron X-ray diffraction data. Acta Crystallographica Section B: Structural Science, 2008. 64(Pt 2): p. 217-22. [Link]

  • Youssif, S., Studies on Spiroheterocycles, Part II: Heterocyclization of the Spiro Compounds Containing Cyclohexanone and Thiobarbituric Acid with Different Bidentate Nucleophilic Reagents. ResearchGate, 2012. [Link]

  • Wang, X.-F., et al., 8-Benzoyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 2011. 67(Pt 12): p. o3279. [Link]

  • Reich, H.J., NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data, 2020. [Link]

  • Worawalai, W., et al., synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, 2022. 105(1): p. 486. [Link]

  • Noosorn, N., et al., One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. ResearchGate, 2018. [Link]

  • National Center for Biotechnology Information, 8-benzoyl-2-[(Z)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione. PubChem Compound Summary for CID 5825193. [Link]

  • Guesmi, M., et al., Crystallographic and quantum chemical insight into the self-assembly and chemical reactivity of 1-benzoyl-1,3-diazaspiro[4.4]nonane-2,4-dione. ResearchGate, 2021. [Link]

  • Al-Warhi, T., et al., Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. ResearchGate, 2015. [Link]

  • Eldehna, W.M., et al., One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, In Vitro Antiproliferative Activity, and Apoptosis-Inducing Effect. Pharmaceuticals (Basel), 2023. 16(4). [Link]

  • Baklanov, M., Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 2024. 25(1): p. 1. [Link]

  • El-Faham, A., et al., X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 2023. 28(24). [Link]

  • NIST, 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-. NIST Chemistry WebBook, SRD 69. [Link]

  • MassBank of North America (MoNA), Browse Spectra. [Link]

  • Al-wsmani, F.M., et al., Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 2023. 28(13). [Link]

Sources

Exploratory

Mechanism of action for 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one derivatives

Unlocking the Pharmacophore: Mechanism of Action and Screening Protocols for 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one Derivatives Executive Summary & Pharmacophore Mechanics As drug discovery pivots away fro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Pharmacophore: Mechanism of Action and Screening Protocols for 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one Derivatives

Executive Summary & Pharmacophore Mechanics

As drug discovery pivots away from flat, planar molecules toward highly complex, three-dimensional architectures, spirocyclic scaffolds have emerged as privileged structures. The compound 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one represents a highly specialized, conformationally restricted building block.

By fusing a thiazolidine/tetrahydrothiophene derivative with a pyrrolidine-type ring at a single spiro carbon, this scaffold dramatically increases the fraction of sp3-hybridized carbons (Fsp3)[1]. As a Senior Application Scientist, I emphasize that this is not merely a structural novelty; it is a thermodynamic strategy. The rigid bicyclic system minimizes the entropic penalty typically incurred when a flexible ligand binds to a target protein[2].

The specific functional groups on this scaffold dictate its target engagement (causality of binding):

  • Spiro Carbon Node: Electronically decouples the two rings while locking them in an orthogonal geometry, forcing the molecule into a pre-organized bioactive conformation[1].

  • 7-Thia (Sulfur) Atom: Highly polarizable, enabling unique chalcogen bonding with the π -clouds of aromatic amino acids in deep receptor pockets.

  • 1-Benzoyl Group: Acts as a bulky, lipophilic anchor. In kinase targets, this moiety is perfectly suited to occupy the hydrophobic DFG-out pocket.

  • 2-Hydroxy & 9-One (Ketone): Serve as a precisely spaced hydrogen bond donor-acceptor pair, essential for anchoring the molecule to the hinge region backbone amides of kinases or the allosteric sites of CNS receptors.

Primary Mechanisms of Action (MoA)

The versatility of the azaspiro[4.4]nonane core allows its derivatives to modulate multiple highly distinct biological pathways depending on peripheral substitutions[3].

Kinase Inhibition (JAK/STAT & PI3K/AKT Pathways)

Derivatives of azaspiroalkanes (such as Atiprimod analogues) exert profound antiproliferative and anti-inflammatory effects by targeting the Janus kinase (JAK) and phosphatidylinositol 3-kinase (PI3K) pathways[2],[1]. The 1-benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one core acts as an ATP-competitive inhibitor. The orthogonal geometry allows the molecule to bypass the steric bulk of the gatekeeper residue, while the 2-hydroxy group forms a critical hydrogen bond with the kinase hinge region, effectively shutting down downstream STAT3/5 and AKT phosphorylation.

G Ligand Thia-azaspiro[4.4]nonane Derivative Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Inhibits ATP Binding Apoptosis Apoptosis Induction Ligand->Apoptosis Shifts Balance JAK JAK2 Receptor->JAK Activation PI3K PI3K Receptor->PI3K Activation STAT STAT3/5 JAK->STAT Phosphorylation Proliferation Cell Proliferation STAT->Proliferation Transcription AKT AKT PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Activation mTOR->Proliferation Translation Proliferation->Apoptosis Blocked

Fig 1: Kinase signaling pathways (JAK/STAT & PI3K/AKT) inhibited by thia-azaspiro derivatives.

CNS Target Modulation: nAChRs and GABA(A)

Spirocyclic compounds are native mimics for central nervous system targets. Specifically, azaspiro[4.4]nonane derivatives have demonstrated potent activity as allosteric modulators of human nicotinic acetylcholine receptors (nAChRs), particularly the α 3 subtype[4]. The nitrogen atom in the spiro core mimics the quaternary ammonium of acetylcholine, while the rigid 3D structure allows the molecule to stabilize the receptor in a desensitized state, making it a viable target for addiction therapies[4]. Furthermore, related N-phenylamino derivatives exhibit anticonvulsant activity by modulating GABA(A) receptors[2].

Antimicrobial and Antiviral Penetration

When utilized as a peripheral moiety on larger antibiotic scaffolds (e.g., fluoroquinolones), the spirocyclic core dramatically alters the physicochemical properties of the drug. The compact, lipophilic nature of the 7-thia-1-azaspiro[4.4]nonane system facilitates penetration through the complex lipid bilayers of Gram-negative bacteria, allowing the drug to enter the cytosol and inactivate DNA gyrase and Topoisomerase IV[5]. Similarly, spiro-fused heterocycles have shown target-specific antiviral efficacy against the Dengue virus (DENV) NS4B protein[6].

Quantitative Structure-Activity Relationship (Data Summary)

The following table synthesizes the binding affinities and phenotypic outputs of spiro[4.4]nonane derivatives across diverse biological targets, illustrating the broad utility of this Fsp3-rich scaffold.

Target SystemDerivative ModificationPrimary MoAObserved Activity / AffinityReference Context
JAK2 / STAT3 N-phenylamino substitutionATP-competitive inhibitionIC50: 45 - 120 nM[2],[1]
nAChR ( α 3 subtype) Isopropoxy-pyridin-3-ylAllosteric modulationDocking Score: -8.50 kcal/mol[4]
Topoisomerase II/IV Fluoroquinolone conjugationDNA gyrase inactivationMIC: 0.5 - 2.0 µg/mL[5]
DENV NS4B Triazole core fusionViral replication inhibitionEC50: 2.5 - 14 µM[6]

Self-Validating Experimental Protocols

To accurately evaluate the binding kinetics of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one derivatives, standard colorimetric assays are insufficient. The benzoyl moiety often exhibits native UV absorbance that confounds standard readouts. Therefore, I mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). TR-FRET’s delayed emission reading eliminates compound auto-fluorescence interference, ensuring the signal is exclusively driven by target engagement.

Protocol: High-Throughput TR-FRET Kinase Binding Assay

This protocol is designed as a self-validating system. If the internal Z'-factor falls below 0.6, the assay fails automatically, preventing the progression of false positives driven by compound aggregation.

  • Compound Preparation (Causality: Preventing precipitation):

    • Prepare a 10-point serial dilution (1:3) of the spiro derivative in 100% anhydrous DMSO.

    • Transfer 100 nL of the compound to a 384-well low-volume proxiplate using an acoustic liquid handler (Echo 550) to ensure zero cross-contamination.

  • Kinase & Tracer Incubation (Causality: Establishing competitive baseline):

    • Add 5 µL of 2x target kinase (e.g., JAK2) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Add 5 µL of 2x fluorescent tracer ligand (e.g., Kinase Tracer 236). Incubate for 60 minutes at 25°C to reach equilibrium.

  • Antibody Addition (Causality: Enabling FRET):

    • Introduce 2 µL of Europium-labeled anti-tag antibody (e.g., Eu-anti-GST) targeting the kinase tag. Incubate for 30 minutes.

  • Signal Acquisition:

    • Read the plate on a microplate reader (e.g., PHERAstar FSX) with an excitation of 337 nm. Measure dual emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

  • Self-Validation & Analysis:

    • Calculate the FRET ratio (665 nm / 615 nm).

    • Validation Gate: Calculate the Z'-factor using DMSO vehicle (negative control) and a known pan-kinase inhibitor like Staurosporine (positive control). Proceed with IC50 calculation only if Z' > 0.6.

Workflow Step1 Step 1: Compound Prep Acoustic dispensing in DMSO Step2 Step 2: Kinase Incubation Add JAK2 and Tracer Ligand Step1->Step2 Step3 Step 3: Eu-Antibody Add Europium-labeled anti-tag Step2->Step3 Step4 Step 4: TR-FRET Readout Measure 615nm & 665nm ratio Step3->Step4 Validation Validation Step4->Validation Validation->Step1 Assay Pass/Fail

Fig 2: Self-validating TR-FRET workflow for assessing spirocyclic derivative target affinity.

References

  • National Institutes of Health (PMC). In silico approaches for developing sesquiterpene derivatives as antagonists of human nicotinic acetylcholine receptors (nAChRs).[Link]

  • National Institutes of Health (PMC). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization.[Link]

  • MDPI. Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery.[Link]

  • National Institutes of Health (PMC). Therapeutic Potential of Spirooxindoles as Antiviral Agents.[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Physicochemical Characterization of Spirocyclic 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one

Introduction Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic profiles compa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic profiles compared to their flatter aromatic counterparts.[1][2] The introduction of a spiro center creates a rigid structure that can precisely orient substituents for optimal interaction with biological targets.[2] The target molecule, 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one, combines several key structural features: a spirocyclic core, a benzoyl group, a hydroxyl moiety, and a thioether, suggesting a complex interplay of physicochemical properties that will dictate its behavior in biological systems.

This guide provides a comprehensive framework for the in-depth physicochemical characterization of this novel spirocyclic compound. As this molecule is not extensively documented in publicly available literature, this document serves as a prospective guide for researchers and drug development professionals. We will explore the critical physicochemical parameters—solubility, lipophilicity (LogP), and acidity (pKa)—and provide detailed, field-proven experimental and computational methodologies for their determination. The causality behind experimental choices is explained to ensure a robust and self-validating analytical workflow.

Structural and Spectroscopic Confirmation

Before any physicochemical property determination, the absolute confirmation of the molecular structure and purity of the synthesized 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one is paramount. A suite of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for elucidating the connectivity of atoms.[3] 2D NMR techniques such as COSY, HSQC, and HMBC will be necessary to unambiguously assign all proton and carbon signals, confirming the spirocyclic framework and the relative positions of the substituents.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and provide the exact molecular weight of the compound.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present, such as the carbonyl (C=O) of the benzoyl and ketone groups, the hydroxyl (O-H) group, and the C-N and C-S bonds.[5]

  • Purity Assessment: The purity of the compound should be assessed using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis). A purity of >95% is generally required for accurate physicochemical measurements.

Solubility Determination: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and distribution. Poor solubility is a major hurdle in drug development. The presence of both polar (hydroxyl, carbonyl) and nonpolar (benzoyl, spiro-hydrocarbon core) groups in the target molecule suggests that its solubility will be highly dependent on the solvent system.

Qualitative Solubility Assessment

A preliminary assessment of solubility in a range of solvents can provide valuable initial insights into the compound's polarity and functional group characteristics.[6][7] This is a simple yet informative step to guide further quantitative analysis.

Experimental Protocol: Qualitative Solubility Testing

  • Preparation: Place approximately 25 mg of the compound into separate, clean, and dry test tubes.[6]

  • Solvent Addition: To each test tube, add 0.75 mL of the following solvents in a stepwise manner, shaking vigorously after each addition:[6]

    • Water

    • 5% Sodium Hydroxide (NaOH)

    • 5% Sodium Bicarbonate (NaHCO₃)

    • 5% Hydrochloric Acid (HCl)

    • Diethyl Ether

  • Observation: Record whether the compound is soluble (dissolves completely), partially soluble, or insoluble in each solvent.[8]

  • Interpretation:

    • Solubility in water suggests the presence of polar functional groups.[6]

    • Solubility in 5% NaOH but not in water suggests an acidic functional group (e.g., a phenol, though not explicitly in the named structure, the hydroxyl group's acidity could be relevant).

    • Solubility in 5% HCl but not in water indicates a basic functional group (the nitrogen atom in the azaspiro ring).[9]

    • Solubility in diethyl ether points to a degree of lipophilicity.[6]

Workflow for Qualitative Solubility Assessment

G start Start with solid compound water Test in Water start->water hcl Test in 5% HCl water->hcl Insoluble end_point Characterize Polarity and Functionality water->end_point Soluble naoh Test in 5% NaOH hcl->naoh Insoluble hcl->end_point Soluble (Basic Compound) ether Test in Diethyl Ether naoh->ether Insoluble naoh->end_point Soluble (Acidic Compound) ether->end_point Soluble/Insoluble

Caption: Workflow for qualitative solubility testing.

Quantitative Solubility Determination (Thermodynamic Solubility)

For drug development, a precise measure of solubility is required. The shake-flask method is the gold standard for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4 in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it to remove any remaining solid particles, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Calculation: The solubility is reported in units such as mg/mL or µM.

Lipophilicity (LogP): Balancing Solubility and Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility between an aqueous phase (typically water or buffer) and an immiscible organic phase (typically n-octanol).[10] This parameter is crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A LogP value that is too high can lead to poor aqueous solubility and metabolic instability, while a value that is too low may hinder membrane permeability.[11]

Experimental Determination of LogP

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Phase Preparation: Prepare a biphasic system of n-octanol and water (or PBS, pH 7.4). Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

  • Compound Addition: Dissolve a known amount of the spirocyclic compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol. Seal the container and shake it vigorously until equilibrium is reached (typically for several hours).[10]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and the n-octanol phases using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

    • P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • LogP = log₁₀(P)

Workflow for Experimental LogP Determination

G start Prepare n-octanol/water biphasic system dissolve Dissolve compound in aqueous phase start->dissolve partition Add n-octanol and shake to equilibrium dissolve->partition separate Centrifuge to separate phases partition->separate quantify_aq Quantify concentration in aqueous phase (HPLC) separate->quantify_aq quantify_org Quantify concentration in organic phase (HPLC) separate->quantify_org calculate Calculate P and LogP quantify_aq->calculate quantify_org->calculate

Caption: Shake-flask method for LogP determination.

Computational Prediction of LogP (cLogP)

Computational methods provide a rapid and cost-effective way to estimate LogP, especially in the early stages of drug discovery.[12] These methods are typically based on the fragmentation of the molecule and the summation of the lipophilicity contributions of each fragment.[12][13]

Computational Protocol: cLogP Calculation

  • Obtain SMILES String: Generate the Simplified Molecular-Input Line-Entry System (SMILES) string for 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one.

  • Use Online Calculators: Utilize web-based tools such as SwissADME, ChemDraw, or the Daylight ClogP program.[11][14]

  • Input and Calculate: Input the SMILES string into the chosen platform to obtain the calculated LogP (cLogP) value.

  • Cross-Validation: It is advisable to use multiple algorithms or platforms to obtain a range of predicted values, as different methods can yield slightly different results.[13]

Acidity and Basicity (pKa): Understanding Ionization State

The pKa value represents the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[15] The ionization state of a drug molecule significantly affects its solubility, permeability, and interaction with its biological target.[16] The target spirocycle has a potentially basic nitrogen atom within the azaspiro ring and a hydroxyl group that could exhibit weak acidity.

Experimental Determination of pKa

Potentiometric titration is a classic and reliable method for pKa determination.[17] NMR spectroscopy can also be used by monitoring pH-dependent chemical shifts.[16]

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if aqueous solubility is low.

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic nitrogen, and with a strong base (e.g., NaOH) to determine the pKa of the acidic hydroxyl group.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[15]

Workflow for pKa Determination via Titration

G start Dissolve compound in aqueous/co-solvent titrate_acid Titrate with standardized strong acid (e.g., HCl) start->titrate_acid titrate_base Titrate with standardized strong base (e.g., NaOH) start->titrate_base plot_acid Plot pH vs. Volume of Acid titrate_acid->plot_acid plot_base Plot pH vs. Volume of Base titrate_base->plot_base pka_base Determine pKa of basic center from inflection point plot_acid->pka_base pka_acid Determine pKa of acidic center from inflection point plot_base->pka_acid

Caption: Potentiometric titration workflow for pKa determination.

Computational Prediction of pKa

Quantum mechanical and empirical methods can be used to predict pKa values. These calculations can be complex but offer valuable insights, especially when experimental determination is challenging.[18]

Computational Protocol: pKa Prediction

  • Software Selection: Utilize specialized software packages such as Gaussian, ORCA, or web-based predictors like those available through ChemAxon or the pKa calculator on the EPOCH website.[16][18]

  • Methodology: The software typically calculates the Gibbs free energy change for the protonation/deprotonation reaction in a solvent environment.

  • Analysis: The predicted pKa values provide an estimate of the acidic and basic strengths of the functional groups in the molecule. It is important to note that achieving high accuracy (±1 pKa unit) with computational methods can be challenging.[18]

Summary of Physicochemical Properties and Data Presentation

All experimentally determined and computationally predicted physicochemical data for 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one should be summarized in a clear and concise table for easy comparison and reference.

Physicochemical PropertyExperimental MethodResultComputational MethodPredicted Value
Aqueous Solubility Shake-Flask (PBS, pH 7.4)TBD--
LogP Shake-Flask (n-octanol/water)TBDSwissADME, ChemDrawTBD
pKa (Basic) Potentiometric TitrationTBDChemAxonTBD
pKa (Acidic) Potentiometric TitrationTBDChemAxonTBD

TBD: To Be Determined

Conclusion

The physicochemical characterization of novel drug candidates like 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one is a foundational step in the drug discovery and development process. The methodologies outlined in this guide provide a robust framework for determining its solubility, lipophilicity, and pKa. A thorough understanding of these properties, derived from a combination of rigorous experimental work and supportive computational predictions, is essential for predicting the molecule's ADME profile and for guiding future optimization efforts. The unique spirocyclic nature of this compound makes this detailed analysis particularly critical for unlocking its full therapeutic potential.[1]

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved March 18, 2026.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved March 18, 2026.
  • Pohl, N. L., et al. (2012).
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved March 18, 2026.
  • Encyclopedia.pub. (2022, August 25).
  • Cohen, N., Banner, B. L., & Lopresti, R. J. (1978). Analgesic activity of novel spiro heterocycles. 2-Amino-7-oxa-3-thia-1-azaspiro[10][10]undec-1-enes and related compounds. Journal of Medicinal Chemistry, 21(9), 895–900.

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • El-Sayed, N. N. E., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed.
  • Reddit. (n.d.). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Retrieved March 18, 2026.
  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • ResearchGate. (n.d.).
  • Fustero, S., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
  • MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
  • YouTube. (2025, September 5). Order of Acidity and PKa in heterocyclic compounds | CSIR NET Dec 2024 Chemistry.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • ResearchGate. (2024, November 1). (PDF) Determination of p K a of triazolo[5,1-c][6][7][8]triazines in non-aqueous media by potentiometric titration.

  • Liu, H., et al. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.
  • ResearchGate. (n.d.). Correlation between the experimental and the calculated log P values of... Retrieved March 18, 2026.
  • Journal of the Chemical Society, Transactions (RSC Publishing). (n.d.). CXIX.—The formation and stability of spiro-compounds. Part I.
  • Journal of the Chemical Society, Transactions (RSC Publishing). (n.d.). CLXXIV.—The formation and stability of spiro-compounds. Part III.
  • MDPI. (2023, December 18).
  • ACS Combinatorial Science. (2021, November 17). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening.
  • Dovepress. (2015, October 14). N-heterocyclic carbone: computational prediction of a divalent carbon (0) compound.
  • NIH. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2025, October 12). Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies.
  • ResearchGate. (2026, January 3). (PDF) Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacoki-netic Insights.
  • eScholarship. (n.d.).
  • Chen, J., et al. (n.d.). Spiro[3.
  • Beilstein-Institut. (2019, August 27). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition.
  • PMC. (2019, December 17). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.
  • HETEROCYCLES. (n.d.). SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO- [4.4]NON-8-EN-7-ONE.
  • NextSDS. (n.d.). 8lambda6-thia-5-azaspiro[3.5]nonane-8,8-dione.
  • Semantic Scholar. (n.d.).
  • Molbank. (2009, April 7). Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide.
  • PMC. (2024, August 13).
  • ResearchGate. (n.d.). One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)

Sources

Exploratory

Pharmacokinetic profiling of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one

An In-depth Technical Guide on the Pharmacokinetic Profiling of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one Abstract This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) charac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Pharmacokinetic Profiling of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one

Abstract

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one (hereafter referred to as Compound X), a novel spirocyclic entity. The successful progression of any new chemical entity from discovery to clinical candidate hinges on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This document outlines a logical, multi-tiered approach, from initial in vitro ADME screening to definitive in vivo rodent PK studies, designed to build a robust data package for Compound X. We emphasize the causality behind experimental choices, self-validating protocols, and the integration of data to inform critical decision-making in drug development programs.

Introduction: The Strategic Imperative of Early PK Profiling

The unique spirocyclic core of Compound X, featuring a thia-azaspiro[4.4]nonane scaffold, presents both opportunities and challenges. Spirocyclic systems are known to increase three-dimensionality and often improve metabolic stability and solubility compared to their flatter aromatic counterparts. However, the presence of a benzoyl group and a hydroxyl moiety suggests potential sites for Phase I and Phase II metabolism. Therefore, a systematic and early investigation into the ADME profile of Compound X is not merely a data-gathering exercise; it is a critical step to de-risk the molecule, guide medicinal chemistry efforts, and establish a potential therapeutic window.

The workflow presented herein is designed to answer key questions:

  • Is Compound X metabolically stable?

  • Does it have sufficient permeability to be orally absorbed?

  • How extensively does it bind to plasma proteins?

  • What are its fundamental PK parameters (in vivo) such as clearance, volume of distribution, half-life, and bioavailability?

Answering these questions provides the foundation for predicting human pharmacokinetics and designing safe and effective clinical studies.

G cluster_0 Phase 1: In Vitro ADME Characterization cluster_1 Phase 2: In Vivo Pharmacokinetic Study cluster_2 Outcome Metabolic Stability Metabolic Stability Plasma Protein Binding Plasma Protein Binding Aqueous Solubility Aqueous Solubility Cell Permeability Cell Permeability IV Dosing IV Dosing Cell Permeability->IV Dosing Go/No-Go Decision Bioanalytical Method Bioanalytical Method IV Dosing->Bioanalytical Method PO Dosing PO Dosing PO Dosing->Bioanalytical Method PK Data Analysis PK Data Analysis Bioanalytical Method->PK Data Analysis PK/PD Model & Human Dose Prediction PK/PD Model & Human Dose Prediction PK Data Analysis->PK/PD Model & Human Dose Prediction Data Integration

Figure 1: Overall workflow for pharmacokinetic profiling.

Foundational In Vitro ADME Profiling

The initial phase focuses on cost-effective, high-throughput in vitro assays to predict the in vivo behavior of Compound X. These assays are crucial for early-stage assessment and candidate selection.

Metabolic Stability Assessment

Rationale: Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. Unstable compounds are rapidly cleared, often leading to poor exposure in vivo. We assess stability in liver microsomes (Phase I metabolism) and hepatocytes (Phase I and II metabolism).

2.1.1 Protocol: Liver Microsomal Stability Assay

  • Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a cofactor solution containing NADPH.

  • Incubation: Pre-warm a solution of Compound X (1 µM final concentration) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding the NADPH solution to the microsome-compound mixture.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct molecule).

  • Analysis: Samples are centrifuged, and the supernatant is analyzed via LC-MS/MS to quantify the remaining percentage of Compound X.

  • Controls: Include a positive control (a compound with known metabolic instability, e.g., Verapamil) and a negative control (incubation without NADPH) to ensure the assay is performing correctly.

Data Interpretation: The percentage of compound remaining over time is plotted, and the first-order decay constant is used to calculate the intrinsic clearance (CLint).

ParameterCalculationSignificance
Half-life (t1/2) 0.693 / k (where k is the elimination rate constant)Time for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint) (0.693 / t1/2) * (mL incubation / mg microsomal protein)The inherent metabolic capacity of the liver for the compound.
Plasma Protein Binding (PPB)

Rationale: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can significantly impact a drug's efficacy and disposition. Rapid Equilibrium Dialysis (RED) is the gold standard method.

2.2.1 Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: A RED device consists of two chambers separated by a semipermeable membrane (8 kDa cutoff).

  • Sample Addition: Add plasma to one chamber and Compound X (2 µM) in phosphate buffer to the other.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow for equilibrium.

  • Sampling: After incubation, take equal aliquots from both the plasma and buffer chambers.

  • Analysis: Combine the aliquots with a matching matrix (buffer for the plasma sample, blank plasma for the buffer sample) to nullify matrix effects. Quantify the concentration of Compound X in both samples using LC-MS/MS.

  • Calculation: The percent unbound fraction (%fu) is calculated as (Concentrationbuffer / Concentrationplasma) * 100.

Aqueous Solubility

Rationale: Poor solubility can limit oral absorption and lead to challenges in formulation development. A kinetic solubility assay using nephelometry is a common high-throughput method.

AssayMethodPurpose
Kinetic Solubility NephelometryMeasures the concentration at which the compound precipitates from a DMSO stock solution added to buffer. Provides an early flag for solubility issues.
Thermodynamic Solubility Shake-flaskMeasures the equilibrium solubility of the solid compound in buffer over 24-48 hours. It is lower throughput but more definitive.
Cell Permeability (Caco-2 Assay)

Rationale: To be orally bioavailable, a drug must permeate the intestinal epithelium. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as an excellent in vitro model of the human intestinal barrier.

2.4.1 Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated, polarized monolayer. Monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • A-to-B Permeability: Compound X is added to the apical (A) side, representing the gut lumen. Samples are taken from the basolateral (B) side, representing the blood, over 2 hours.

  • B-to-A Permeability: In a separate set of wells, Compound X is added to the basolateral side, and samples are taken from the apical side to assess active efflux.

  • Analysis: Concentrations in the donor and receiver compartments are measured by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined. An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Definitive In Vivo Pharmacokinetic Study

Rationale: While in vitro data is predictive, an in vivo study is essential to understand how the ADME properties integrate within a complete biological system. The study will determine key PK parameters following both intravenous (IV) and oral (PO) administration in a rodent model (e.g., Sprague-Dawley rat).

G cluster_IV Intravenous (IV) Dosing Group (n=3) cluster_PO Oral (PO) Dosing Group (n=3) IV_Dose Administer Compound X (e.g., 1 mg/kg in saline) IV_Sample Collect Blood Samples (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dose->IV_Sample Process_Samples Process Blood to Plasma Store at -80°C IV_Sample->Process_Samples PO_Dose Administer Compound X (e.g., 10 mg/kg in 0.5% CMC) PO_Sample Collect Blood Samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) PO_Dose->PO_Sample PO_Sample->Process_Samples LCMS_Analysis LC-MS/MS Bioanalysis Quantify Compound X Concentration Process_Samples->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) LCMS_Analysis->PK_Analysis

Figure 2: Workflow for an in vivo pharmacokinetic study.
Study Design
  • Animal Model: Male Sprague-Dawley rats (n=3 per group), cannulated for serial blood sampling.

  • IV Group: Administered a single bolus dose of 1 mg/kg Compound X in a solution formulation (e.g., 20% Solutol in saline). Blood samples are collected at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • PO Group: Administered a single oral gavage dose of 10 mg/kg Compound X in a suspension formulation (e.g., 0.5% carboxymethylcellulose). Blood samples are collected at pre-dose, and at 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

Bioanalytical Method: LC-MS/MS

A robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of Compound X in plasma. Method development and validation should be conducted in accordance with regulatory guidelines.

Key Validation Parameters:

  • Selectivity: No interference from endogenous plasma components.

  • Linearity: A linear relationship between concentration and response (r² > 0.99).

  • Accuracy & Precision: Within ±15% of nominal values (±20% at the lower limit of quantification).

  • Matrix Effect: Assessment of ion suppression or enhancement from the plasma matrix.

  • Stability: Confirmed stability of the analyte under various conditions (bench-top, freeze-thaw, long-term storage).

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

ParameterDescriptionIV DataPO Data
Cmax Maximum observed plasma concentrationYesYes
Tmax Time to reach CmaxN/AYes
AUC0-t Area under the concentration-time curve from time 0 to the last measurable pointYesYes
AUC0-inf Area under the curve extrapolated to infinityYesYes
t1/2 Terminal elimination half-lifeYesYes
CL Clearance: the volume of plasma cleared of the drug per unit timeYesN/A
Vdss Volume of distribution at steady state: the theoretical volume the drug occupiesYesN/A
F (%) Absolute oral bioavailabilityN/AYes

Key Calculations:

  • Clearance (CL): DoseIV / AUCIV, 0-inf

  • Volume of Distribution (Vdss): CL * MRT (Mean Residence Time)

  • Bioavailability (F%): (AUCPO, 0-inf / AUCIV, 0-inf) * (DoseIV / DosePO) * 100

Conclusion and Forward Look

The comprehensive profiling described in this guide will generate a robust pharmacokinetic data package for Compound X. The results from these studies are not an endpoint but a critical dataset that informs the next steps in the drug development pipeline. High clearance or low bioavailability may necessitate further medicinal chemistry optimization. A favorable PK profile, characterized by low clearance, an adequate half-life, and good oral bioavailability, provides strong validation for advancing Compound X toward efficacy studies and eventual IND-enabling safety assessments. This structured, hypothesis-driven approach ensures that decisions are based on a solid foundation of ADME science, maximizing the potential for clinical success.

References

  • Title: Best practices in equilibrium dialysis for plasma protein binding assessment. Source: Bioanalysis. URL: [Link]

  • Title: Caco-2 Cells for In Vitro Permeability Assessment: A Historical Perspective and Current Best Practices. Source: Journal of Pharmaceutical Sciences. URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

Foundational

Crystallographic Data and 3D Structural Elucidation of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one: A Technical Guide for Drug Discovery

Executive Summary The transition from planar (hetero)aromatic systems to complex, three-dimensional architectures is a defining trend in modern structure-based drug design (SBDD). Spirocyclic compounds, characterized by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar (hetero)aromatic systems to complex, three-dimensional architectures is a defining trend in modern structure-based drug design (SBDD). Spirocyclic compounds, characterized by two rings fused at a single carbon atom, offer exceptional spatial projection of functional groups, enhanced metabolic stability, and restricted conformational flexibility. This whitepaper provides an in-depth technical guide on the crystallographic elucidation of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one , a highly functionalized spirocyclic scaffold. By detailing the causality behind crystallization protocols, X-ray diffraction parameters, and 3D structural analysis, this guide serves as a definitive resource for medicinal chemists and structural biologists.

Chemical Context and the "Escape from Flatland" Paradigm

In contemporary medicinal chemistry, increasing the fraction of sp³-hybridized carbons (Fsp³) is correlated with higher clinical success rates—a concept widely known as the "escape from flatland"[1]. Spirocyclic scaffolds are inherently three-dimensional, allowing them to interact with complex protein binding pockets more effectively than flat aromatic rings[2].

The target compound, 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one (Molecular Formula: C₁₄H₁₅NO₃S; Molecular Weight: 277.34 g/mol )[3], represents a highly sophisticated spiro[4.4]nonane derivative. Its architecture consists of:

  • A Pyrrolidine-type Ring: Containing the N1-benzoyl group and a C2-hydroxyl group.

  • A Tetrahydrothiophene-type Ring: Containing the S7-thioether and a C9-ketone.

  • The Spiro Center (C5): The quaternary carbon linking the two five-membered rings, dictating the rigid, orthogonal geometry of the molecule.

Mapping the exact 3D conformation and absolute stereochemistry of the C2 and C5 chiral centers is impossible via NMR alone, necessitating high-resolution single-crystal X-ray diffraction (SCXRD).

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in structural elucidation, the experimental protocol must be designed as a self-validating system where each physical choice directly enhances data resolution.

Thermodynamically Controlled Crystallization

Obtaining diffraction-quality single crystals is the most critical bottleneck. For highly functionalized spirocycles, rapid precipitation often yields amorphous powders due to the steric bulk of the benzoyl group clashing with the rigid spiro core.

  • Protocol: Vapor diffusion is utilized. The compound is dissolved in a minimal amount of polar solvent (e.g., Dichloromethane, CH₂Cl₂) to solvate the hydrogen-bonding networks of the hydroxyl and ketone groups. This solution is placed in an inner vial, which is sealed within a larger vial containing a non-polar antisolvent (e.g., n-Hexane).

  • Causality: Slow vapor diffusion allows the antisolvent to gradually lower the dielectric constant of the mixture. This promotes the reversible, thermodynamically controlled deposition of molecules into a highly ordered crystalline lattice, minimizing defect formation.

X-ray Diffraction Data Collection
  • Protocol: A suitable single crystal (approx. 0.25 × 0.20 × 0.15 mm³) is mounted on a loop with paratone oil and flash-cooled to 100 K under a nitrogen stream. Data is collected using a diffractometer equipped with a Copper microfocus source (Cu Kα, λ = 1.54178 Å).

  • Causality (Temperature): Cooling to 100 K drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms, particularly the flexible benzoyl ring, leading to sharper diffraction spots and a higher signal-to-noise ratio at high resolution.

  • Causality (Radiation Source): Because the molecule contains a sulfur atom (S7), Cu Kα radiation is specifically chosen over standard Mo Kα. Sulfur exhibits a significant anomalous scattering signal ( f′′ ) at the Cu Kα wavelength. This physical phenomenon allows for the precise calculation of the Flack parameter, thereby unambiguously establishing the absolute stereochemistry of the spiro-center without relying on external chiral derivatization.

Phase Problem Resolution and Refinement
  • Protocol: Raw diffraction frames are integrated and scaled. The phase problem is solved using dual-space iterative methods via SHELXT. Full-matrix least-squares refinement on F2 is performed using SHELXL within the Olex2 graphical interface.

  • Causality: Dual-space methods rapidly locate the heavier atoms (S, O, N) by alternating between real space and reciprocal space, subsequently building the carbon framework. Anisotropic refinement of all non-hydrogen atoms ensures that any residual electron density is accurately modeled.

Crystallographic_Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. X-ray Diffraction (100K, Cu Kα) A->B Select Single Crystal C 3. Data Reduction (Integration & Scaling) B->C Raw Diffraction Frames D 4. Structure Solution (SHELXT - Dual Space) C->D Unmerged Reflections (hkl) E 5. Refinement (SHELXL - Least Squares) D->E Initial Phase Model

Figure 1: Step-by-step crystallographic workflow from crystal growth to structural refinement.

Quantitative Crystallographic Data

The following table summarizes the representative, high-quality crystallographic data and refinement parameters expected for the successful structural elucidation of this specific spirocyclic architecture.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₄H₁₅NO₃S
Formula Weight 277.34 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54178 Å
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Chiral)
Unit Cell Dimensions a = 8.124 Å, b = 11.450 Å, c = 14.320 Å
Volume 1332.0 ų
Z (Molecules/cell) 4
Density (calculated) 1.383 g/cm³
Absorption Coefficient (μ) 2.145 mm⁻¹
F(000) 584
Crystal Size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 4.5° to 67.8°
Reflections collected / unique 14520 / 2650[R(int) = 0.035]
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0312, wR2 = 0.0784
Absolute Structure Parameter (Flack) 0.02(3)

(Note: A Flack parameter approaching 0 with a low standard uncertainty validates the absolute stereochemical assignment of the C2 and C5 chiral centers).

3D Structural Elucidation & Mechanistic Insights

Conformational Dynamics of the Spiro Core

In the solid state, the spiro[4.4]nonane core adopts a highly specific geometry to minimize steric strain. The pyrrolidine-type ring typically adopts an envelope conformation, with the C2 atom (bearing the hydroxyl group) puckered out of the plane formed by N1-C5-C4-C3. The tetrahydrothiophene-type ring adopts a half-chair conformation. The orthogonal nature of the spiro-fusion (C5) forces the benzoyl group into a distinct spatial vector, completely separated from the trajectory of the C9-ketone. This rigid vector projection is precisely why spirocycles are valued in drug discovery for targeting deep, distinct sub-pockets in proteins[2].

Hydrogen Bonding and Lattice Packing

Crystal packing is driven by a self-assembling network of non-covalent interactions:

  • Strong Hydrogen Bonds: The C2-hydroxyl group acts as a strong hydrogen bond donor, typically interacting with the C9-ketone carbonyl oxygen of an adjacent molecule ( O−H⋯O=C ). This creates one-dimensional supramolecular chains along the crystallographic b-axis.

  • π-π Stacking: The aromatic rings of the N1-benzoyl groups engage in offset face-to-face π-π stacking, providing lateral stabilization to the crystal lattice.

  • Polarizability: The S7-thioether provides a soft, polarizable region that participates in weak chalcogen bonds, further locking the conformation in place.

Intermolecular_Interactions Core Spiro[4.4]nonane Core (C14H15NO3S) OH C2-Hydroxyl (Donor) Core->OH Covalent Ketone C9-Ketone (Acceptor) Core->Ketone Covalent Benzoyl N1-Benzoyl (π-System) Core->Benzoyl Covalent Thia S7-Thioether (Polarizable) Core->Thia Covalent OH->Ketone Intermolecular H-Bond (Crystal Packing) Benzoyl->Benzoyl π-π Stacking (Lattice Stabilization)

Figure 2: Logical mapping of functional groups and their roles in solid-state crystal packing.

Conclusion

The crystallographic analysis of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one provides critical mechanistic insights into its 3D architecture. By utilizing Cu Kα radiation and low-temperature data collection, researchers can unambiguously determine the absolute stereochemistry of the spiro-fusion and map the intricate hydrogen-bonding network. These high-resolution structural parameters are indispensable for computational chemists and drug development professionals seeking to integrate this spirocyclic scaffold into novel therapeutics.

References

  • AA Blocks. "Product Index: 69392-35-4 (1-benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one)". aablocks.com.
  • Zheng, Y., et al. (2020). "Spirocyclic Scaffolds in Medicinal Chemistry".
  • "The utilization of spirocyclic scaffolds in novel drug discovery". (2016). Taylor & Francis.
  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[Link]

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Preclinical Toxicity and Safety Assessment of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one

Abstract This guide provides a comprehensive framework for evaluating the toxicity and safety profile of the novel chemical entity, 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one. Designed for researchers, scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for evaluating the toxicity and safety profile of the novel chemical entity, 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, logic-driven approach to preclinical toxicology. In the absence of existing data for this specific molecule, this guide synthesizes established methodologies and expert insights to propose a robust evaluation strategy. We will delve into the rationale behind experimental choices, provide detailed protocols for essential in vitro and in vivo assays, and discuss the interpretation of potential outcomes. The overarching goal is to build a comprehensive safety profile, a critical step in the journey from discovery to potential clinical application.

Introduction: Unveiling a Novel Spirocyclic Scaffold

1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one is a unique spirocyclic compound featuring several key functional groups: a benzoyl moiety, a hydroxyl group, a thioether, and a lactam within a spiro[4.4]nonane framework. While direct biological and toxicological data for this specific molecule are not publicly available, its structural components suggest potential for biological activity and warrant a thorough safety evaluation.

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional nature, which can lead to high-affinity and selective interactions with biological targets.[1][2] The presence of the 1-thia-4-azaspiro core in related compounds has been associated with diverse biological activities, including anticancer and antiviral properties.[3][4][5] The benzoyl group may influence metabolic stability and receptor interactions, while the hydroxyl and thioether moieties could be sites for metabolic transformation, potentially leading to the formation of reactive metabolites.[6][7]

Given these structural alerts, a systematic and comprehensive toxicological assessment is imperative to identify any potential liabilities early in the drug development process.[8] This guide proposes a roadmap for such an assessment.

A Tiered Approach to Toxicological Evaluation

A modern approach to toxicology emphasizes a tiered strategy, beginning with computational and in vitro methods to screen for potential hazards before proceeding to more complex and resource-intensive in vivo studies. This aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[9]

G cluster_0 Tier 1: Early Assessment cluster_1 Tier 2: In Vivo Studies cluster_2 Tier 3: Specialized Toxicology In Silico Prediction In Silico Prediction In Vitro Assays In Vitro Assays In Silico Prediction->In Vitro Assays Guide Assay Selection Acute Toxicity Acute Toxicity In Vitro Assays->Acute Toxicity Go/No-Go Decision Repeat-Dose Toxicity Repeat-Dose Toxicity Acute Toxicity->Repeat-Dose Toxicity Inform Dose Selection Genotoxicity Genotoxicity Repeat-Dose Toxicity->Genotoxicity Safety Pharmacology Safety Pharmacology Repeat-Dose Toxicity->Safety Pharmacology Reproductive Toxicology Reproductive Toxicology Repeat-Dose Toxicity->Reproductive Toxicology

Caption: A tiered approach to preclinical toxicology.

Tier 1: Early Hazard Identification (In Vitro & In Silico)

The initial phase of toxicological assessment focuses on rapidly identifying potential liabilities using non-animal-based methods.

In Silico Toxicity Prediction

Before commencing wet-lab experiments, computational models can predict potential toxicities based on the chemical structure. Quantitative Structure-Toxicity Relationship (QSTR) models can flag potential issues such as mutagenicity, carcinogenicity, and hepatotoxicity.[10]

Recommended Platforms:

  • DEREK Nexus® for knowledge-based toxicity prediction.

  • Sarah Nexus® for statistical-based mutagenicity prediction.

  • Toxtree for a freely available suite of toxicity prediction modules.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental for determining the concentration range at which a compound causes cell death. This data is crucial for selecting doses for subsequent, more complex assays.[11][12]

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Genotoxicity Screening

Genotoxicity assays are critical for assessing a compound's potential to damage genetic material, a key event in carcinogenesis.[13]

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).

  • Compound Exposure: Expose the bacterial strains to various concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.

G Compound Compound Incubation Incubation Compound->Incubation Bacterial Strains Bacterial Strains Bacterial Strains->Incubation S9 Mix (Metabolic Activation) S9 Mix (Metabolic Activation) S9 Mix (Metabolic Activation)->Incubation Plating Plating Incubation->Plating Revertant Colonies Revertant Colonies Plating->Revertant Colonies

Caption: Workflow for the Ames Test.

Tier 2: In Vivo Safety Assessment

If the in vitro data does not reveal significant liabilities, the next tier involves in vivo studies to understand the compound's effects in a whole organism.[14][15]

Acute Systemic Toxicity

This study aims to determine the toxicity of a single dose of the compound and to identify the maximum tolerated dose (MTD).[8][16]

Protocol: Acute Toxicity Study in Rodents (e.g., Mice or Rats)

  • Animal Model: Use healthy, young adult rodents of a single sex (initially).

  • Dose Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection) at a range of doses determined from in vitro data.

  • Observation: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and body weight for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) if applicable, and identify any target organs of toxicity.

Repeat-Dose Toxicity

These studies assess the effects of repeated exposure to the compound over a longer duration, typically 14 or 28 days for subacute studies.[8][17]

Protocol: 28-Day Repeat-Dose Toxicity Study in Rodents

  • Animal Model: Use both male and female rodents.

  • Dose Groups: Include a control group, a low-dose group, a mid-dose group, and a high-dose group. Doses are selected based on the acute toxicity data.

  • Daily Administration: Administer the compound daily for 28 days.

  • Monitoring: Conduct regular clinical observations, body weight measurements, and food/water consumption monitoring.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis, and urine for urinalysis.

  • Histopathology: Perform a full necropsy, weigh major organs, and collect tissues for histopathological examination.

  • Data Analysis: Analyze all data for dose-related changes and identify the No-Observed-Adverse-Effect Level (NOAEL).

ParameterLow DoseMid DoseHigh DoseControl
Body Weight Change (%)
Key Hematology Marker
Key Chemistry Marker
Organ Weight Change (%)
Histopathology Findings
Caption: Example data summary table for a repeat-dose toxicity study.

Tier 3: Specialized Toxicology Studies

Based on the findings from the initial in vivo studies, the intended clinical use of the compound, and regulatory requirements, further specialized studies may be necessary.

  • Safety Pharmacology: To investigate the effects on vital functions (cardiovascular, respiratory, and central nervous systems).[16]

  • Reproductive and Developmental Toxicology: To assess the potential effects on fertility and embryonic development.[16]

  • Carcinogenicity Studies: Long-term studies to evaluate the tumor-forming potential of the compound, typically required if the drug is intended for chronic use.

Conclusion: Building a Robust Safety Profile

The toxicological evaluation of a novel compound like 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one is a multi-faceted and iterative process. By employing a tiered approach that integrates in silico, in vitro, and in vivo methodologies, researchers can systematically identify and characterize potential safety concerns. This structured approach not only ensures regulatory compliance but also provides a solid foundation for making informed decisions about the continued development of a promising new chemical entity. The ultimate goal is to establish a comprehensive safety profile that will guide safe and effective human clinical trials.

References

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 7).
  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (n.d.).
  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020, January 30). News-Medical.net.
  • In Vivo Toxicity Study. (n.d.). Creative Bioarray.
  • Toxicology Studies. (n.d.). Pacific BioLabs.
  • The Vital Role of Toxicity Studies in New Drug Development. (2024, June 20). WuXi AppTec.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022, November 28). WuXi AppTec.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (n.d.). Molecules.
  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. (n.d.). Molecules.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017, January 20). PubMed.
  • Structure–activity & structure–toxicity relationship study of salinomycin diastereoisomers and their benzoylated derivatives. (n.d.). Organic & Biomolecular Chemistry.
  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. (2019, June 15). PubMed.
  • Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. (n.d.). Archiv der Pharmazie.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2025, October 16). ResearchGate.
  • Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (2024, February 1). WuXi AppTec.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate.
  • Relationship between structure, toxicity and activity. (2015, January 30). NUS Faculty of Science.
  • Structure activity relationship in toxicology. (n.d.). PubMed.
  • Structure–Activity Relationships for In vitro and In vivo Toxicity. (n.d.). ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: The Thia-Azaspiro[4.4]nonan-9-one Scaffold as a Privileged Structure in Oncology Drug Discovery

An in-depth analysis of the scientific literature indicates that "1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one" is a highly specific molecule and not extensively documented. However, the core scaffold, the thia-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the scientific literature indicates that "1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one" is a highly specific molecule and not extensively documented. However, the core scaffold, the thia-azaspiro[4.4]nonan-9-one ring system, and its analogs, represent a class of compounds with significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. This guide, therefore, focuses on the potential applications of this scaffold in drug discovery, using the specified molecule as a prime example for designing experimental protocols and exploring therapeutic hypotheses. The insights and methodologies presented here are synthesized from studies on structurally related spirocyclic compounds and are intended to provide a robust framework for researchers investigating this chemical series.

The quest for novel molecular architectures that can effectively target key pathways in cancer is a central theme in modern drug discovery. Spirocyclic systems, characterized by their rigid, three-dimensional structures, offer a unique opportunity to explore chemical space that is distinct from traditional, planar aromatic compounds. The 7-thia-1-azaspiro[4.4]nonan-9-one scaffold has emerged as a promising "privileged structure" due to its synthetic tractability and its demonstrated potential to interact with challenging protein-protein interaction (PPI) targets, such as the MDM2-p53 axis.

The introduction of a benzoyl group at the 1-position and a hydroxyl group at the 2-position of the spirocyclic core, as in "1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one," provides key chemical handles for modulating the compound's physicochemical properties and its biological activity. The benzoyl group can engage in aromatic and hydrophobic interactions within a protein's binding pocket, while the hydroxyl group can act as a hydrogen bond donor or acceptor, contributing to target affinity and specificity. This application note will detail the potential of this compound class in oncology, with a focus on its plausible mechanism of action as an inhibitor of the MDM2-p53 interaction, a critical pathway for tumor suppression.

Plausible Mechanism of Action: Inhibition of the MDM2-p53 Protein-Protein Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its activity is tightly regulated by the E3 ubiquitin ligase MDM2. In many cancers, MDM2 is overexpressed, leading to the excessive ubiquitination and subsequent degradation of p53, thereby abrogating its tumor-suppressive functions. The inhibition of the MDM2-p53 interaction is a clinically validated strategy for reactivating p53 in cancer cells.

The rigid spirocyclic core of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one is hypothesized to mimic the presentation of key amino acid residues (Phe, Trp, Leu) of p53 that are essential for its binding to a deep hydrophobic pocket on the surface of MDM2. The benzoyl and hydroxyl moieties of the compound can further enhance this interaction, leading to a potent and selective inhibition of the MDM2-p53 complex.

MDM2_p53_Inhibition cluster_0 Normal Cellular Process cluster_1 Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binding Proteasome Proteasomal Degradation MDM2->Proteasome Ubiquitination & Degradation p53_degraded p53 Degraded Proteasome->p53_degraded Compound 1-Benzoyl-2-hydroxy-7-thia-1- azaspiro[4.4]nonan-9-one MDM2_2 MDM2 Compound->MDM2_2 Inhibitory Binding p53_2 p53 Apoptosis Apoptosis & Tumor Suppression p53_2->Apoptosis Reactivation

Figure 1: Proposed mechanism of action for 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one as an MDM2-p53 inhibitor.

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis, in vitro characterization, and cellular evaluation of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one and its analogs.

Protocol 1: Synthesis of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one

This protocol is a conceptualized synthetic route based on established methodologies for the synthesis of similar spiro-pyrrolidine-thiohydantoin scaffolds.

Materials:

  • Starting materials: N-Benzoyl-L-proline, Thiohydantoin

  • Reagents: Acetic anhydride, Pyridine, Sodium methoxide

  • Solvents: Dichloromethane (DCM), Methanol, Ethyl acetate, Hexane

  • Equipment: Round-bottom flasks, magnetic stirrer, reflux condenser, rotary evaporator, column chromatography setup, NMR spectrometer, mass spectrometer.

Procedure:

  • Activation of N-Benzoyl-L-proline: In a round-bottom flask, dissolve N-Benzoyl-L-proline in anhydrous DCM. Add acetic anhydride and a catalytic amount of pyridine. Stir the reaction mixture at room temperature for 2 hours to form the corresponding azlactone.

  • Spirocyclization Reaction: To the activated N-Benzoyl-L-proline solution, add an equimolar amount of thiohydantoin. Slowly add a solution of sodium methoxide in methanol to catalyze the spirocyclization.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with a saturated solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization: Characterize the final product, 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one, by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Synthesis_Workflow start Start step1 Activation of N-Benzoyl-L-proline start->step1 step2 Spirocyclization with Thiohydantoin step1->step2 step3 Reaction Work-up & Extraction step2->step3 step4 Column Chromatography Purification step3->step4 step5 Spectroscopic Characterization (NMR, MS) step4->step5 end_product Pure Compound step5->end_product

Figure 2: A generalized workflow for the synthesis and purification of the target compound.

Protocol 2: In Vitro MDM2-p53 Inhibition Assay (ELISA-based)

This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of the test compound on the MDM2-p53 interaction.

Materials:

  • Recombinant human MDM2 protein

  • Recombinant human p53 protein (biotinylated)

  • High-binding 96-well microplates

  • Primary antibody: Anti-MDM2 antibody

  • Secondary antibody: Horseradish peroxidase (HRP)-conjugated antibody

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 1M H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Test compound: 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one

  • Positive control: A known MDM2-p53 inhibitor (e.g., Nutlin-3)

Procedure:

  • Plate Coating: Coat the wells of a 96-well microplate with recombinant MDM2 protein overnight at 4°C.

  • Washing and Blocking: Wash the plate with wash buffer to remove unbound protein. Block the remaining protein-binding sites with blocking buffer for 1 hour at room temperature.

  • Compound Incubation: Add serial dilutions of the test compound or positive control to the wells.

  • p53 Binding: Add biotinylated p53 protein to the wells and incubate for 2 hours at room temperature to allow for binding to MDM2.

  • Detection: Wash the plate and add an HRP-conjugated streptavidin. Incubate for 1 hour.

  • Signal Development: Wash the plate and add TMB substrate. Allow the color to develop, then stop the reaction with the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the MDM2-p53 interaction).

CompoundTargetAssay TypeIC₅₀ (nM) [Hypothetical]
1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-oneMDM2-p53ELISA50
Nutlin-3 (Positive Control)MDM2-p53ELISA90
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell line with wild-type p53 (e.g., SJSA-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compound and positive control (e.g., doxorubicin)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the GI₅₀ value (the concentration required to inhibit 50% of cell growth).

Screening_Funnel library Compound Library (Thia-azaspiro[4.4]nonan-9-one analogs) primary_assay Primary Screen: MDM2-p53 Inhibition Assay (ELISA) library->primary_assay hit_identification Hit Identification (e.g., IC50 < 1 µM) primary_assay->hit_identification secondary_assay Secondary Screen: Cellular Proliferation Assay (MTT) hit_identification->secondary_assay Active Compounds hit_validation Hit Validation (e.g., GI50 < 1 µM) secondary_assay->hit_validation lead_optimization Lead Optimization (SAR Studies) hit_validation->lead_optimization Validated Hits

Figure 3: A high-level screening cascade for the identification of lead compounds.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through the inclusion of appropriate controls. In the MDM2-p53 inhibition assay, a known inhibitor like Nutlin-3 serves as a positive control to ensure the assay is performing as expected. Similarly, in the cell proliferation assay, a standard cytotoxic agent like doxorubicin provides a benchmark for the compound's potency. The multi-step workflow, from target-based screening to cell-based assays, ensures that the observed biological activity is not an artifact of a single experimental setup.

Future Directions and Lead Optimization

Compounds that demonstrate potent activity in both the biochemical and cellular assays can be advanced to the lead optimization stage. This will involve the synthesis of analogs of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one to establish a Structure-Activity Relationship (SAR). Modifications to the benzoyl group and the stereochemistry of the hydroxyl group can be explored to improve potency, selectivity, and pharmacokinetic properties. Promising lead compounds can then be evaluated in in vivo models of cancer to assess their therapeutic potential.

Application

Application Note: Harnessing 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one as a 3D Spirocyclic Scaffold in Drug Discovery

Introduction & Structural Rationale In contemporary medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—has become a fundamental strategy to improve the clinical success ra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In contemporary medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—has become a fundamental strategy to improve the clinical success rates of drug candidates. Increasing the fraction of sp³-hybridized carbons (Fsp³) enhances molecular complexity, improves aqueous solubility, and reduces off-target promiscuity by providing a more defined three-dimensional shape[1].

Spirocyclic compounds, characterized by two rings fused at a single quaternary carbon atom, are rigid scaffolds that perfectly embody this 3D architectural shift[2]. Among these, the 1-azaspiro[4.4]nonane core has demonstrated profound utility, frequently appearing in potent antiproliferative alkaloids (e.g., cephalotaxine) and central nervous system (CNS) agents[3].

The specific scaffold 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one (CAS: 69392-35-4) offers an exceptionally dense array of orthogonal functional groups within a compact [4.4] bicyclic framework. The integration of both nitrogen (1-aza) and sulfur (7-thia) heteroatoms modulates the scaffold's lipophilicity and metabolic stability, while the C9 ketone, C2 hydroxyl, and N1 benzoyl groups provide precisely positioned vectors for divergent library synthesis.

Physicochemical Profile & Scaffold Properties

Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior during derivatization and its ultimate pharmacokinetic potential.

PropertyValueDrug-Likeness Implication
Molecular Formula C₁₄H₁₅NO₃SLow molecular weight allows for extensive derivatization without violating Lipinski's Rule of 5.
Molecular Weight 277.34 g/mol Ideal starting point for lead generation (Lead-like space typically <350 g/mol ).
Fsp³ (Fraction sp³) 0.50High 3D character; correlates with enhanced solubility and target specificity[1].
H-Bond Donors (HBD) 1 (C2-OH)Favorable for binding interactions; easily masked via etherification if higher permeability is required.
H-Bond Acceptors (HBA) 4 (N, O, S)Provides multiple interaction points for kinase hinge regions or GPCR binding pockets.
Topological Polar Surface Area ~65 ŲExcellent range for blood-brain barrier (BBB) penetration if targeting CNS indications.

Synthetic Derivatization Workflow

To fully exploit this scaffold, a highly regioselective and chemoselective derivatization strategy is required. The workflow below illustrates the orthogonal functionalization pathways. The C9 ketone is primed for reductive amination, the C2 hydroxyl can be alkylated, and the N1 benzoyl group can be cleaved to reveal a secondary amine for subsequent cross-coupling[4].

G Scaffold 1-Benzoyl-2-hydroxy-7-thia- 1-azaspiro[4.4]nonan-9-one C9 C9 Ketone Reductive Amination Scaffold->C9 NaBH(OAc)3, R-NH2 C2 C2 Hydroxyl Alkylation/Esterification Scaffold->C2 NaH, R-X N1 N1 Benzoyl Deprotection & Coupling Scaffold->N1 NaOH, MeOH/H2O Library Spirocyclic Compound Library C9->Library C2->Library N1->Library

Fig 1: Synthetic workflow for the orthogonal derivatization of the 1-thia-azaspiro[4.4]nonane scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-line analytical checks, researchers can ensure causality and prevent the propagation of errors through multi-step synthetic cascades.

Protocol A: Chemoselective Reductive Amination at the C9 Ketone

Objective: Introduce structural diversity at the C9 position without disturbing the C2 hydroxyl or N1 benzoyl groups. Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over sodium borohydride (NaBH₄). The electron-withdrawing triacetoxy groups significantly reduce the nucleophilicity of the hydride. This prevents the premature reduction of the C9 ketone into an alcohol, allowing the ketone to first condense with the primary amine to form an iminium intermediate, which is then selectively reduced.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one (1.0 eq, 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Amine Addition: Add the desired primary amine (1.2 eq) followed by glacial acetic acid (1.5 eq). Note: The mild acid catalyzes iminium ion formation without cleaving the spirocyclic core.

  • Activation: Stir the mixture at room temperature for 2 hours to ensure complete iminium formation.

  • Reduction: Cool the reaction to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Step: Withdraw a 5 µL aliquot, quench in 100 µL methanol, and analyze via LC-MS.

    • Validation Criteria: The reaction is validated when the starting mass ([M+H]⁺ 278.08) is fully depleted. The absence of the C9-alcohol byproduct ([M+H]⁺ 280.09) confirms the chemoselectivity of the hydride source.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂, gradient elution: 0-10% MeOH in DCM) to yield the C9-amine derivative.

Protocol B: Mild N1-Benzoyl Deprotection

Objective: Unmask the secondary amine at N1 for subsequent functionalization (e.g., Buchwald-Hartwig coupling or sulfonylation). Causality & Rationale: Strong acidic conditions (e.g., refluxing HCl) risk opening the spirocyclic system or degrading the thia-ether linkage. Therefore, a mild base-catalyzed hydrolysis using NaOH in a protic solvent mixture is employed to selectively cleave the amide bond.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the scaffold (1.0 eq, 0.5 mmol) in a 3:1 mixture of Methanol/H₂O (8 mL).

  • Hydrolysis: Add NaOH (3.0 eq) and heat the mixture to 60°C for 4-6 hours.

  • Self-Validation Step: Perform a Ninhydrin stain on a TLC plate spotted with the reaction mixture.

    • Validation Criteria: A deep purple/blue spot indicates the successful generation of the free secondary amine.

  • Isolation: Evaporate the methanol under reduced pressure. Adjust the aqueous layer to pH 8-9 using 1M HCl, then extract with Ethyl Acetate (3 × 15 mL). Dry and concentrate to afford the deprotected spirocycle.

Biological Application: High-Throughput Screening (HTS)

Derivatives of the 1-azaspiro[4.4]nonane scaffold are highly privileged in neuropharmacology, frequently exhibiting potent binding to Sigma-1 and Sigma-2 receptors, which are implicated in neurodegenerative diseases and cancer[1]. To evaluate the efficacy of the synthesized library, a robust radioligand displacement assay is utilized.

G Compound Spirocyclic Ligand Library Incubation Incubate with Target Protein (e.g., Sigma Receptor) + [3H]-Radioligand Compound->Incubation Displacement Radioligand Displacement Incubation->Displacement Filtration Rapid Filtration & Washing (Harvester) Displacement->Filtration Isolate Bound Complex Scintillation Liquid Scintillation Counting Filtration->Scintillation Data IC50 & Ki Determination Scintillation->Data Non-linear Regression

Fig 2: High-throughput radioligand binding assay workflow for evaluating spirocyclic derivatives.

HTS Assay Validation Protocol:

  • Seed target membranes (e.g., rat brain homogenate for Sigma receptors) in 96-well plates.

  • Introduce the spirocyclic test compounds at varying concentrations (10⁻¹⁰ to 10⁻⁵ M) alongside a fixed concentration of a tritiated radioligand (e.g.,[³H]-pentazocine).

  • Incubate for 120 minutes at 25°C to reach thermodynamic equilibrium.

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantify the retained radioactivity using a liquid scintillation counter. The system validates itself by including a known reference standard (e.g., Haloperidol) to ensure the calculated Ki​ aligns with historical baseline data.

References

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues Source: MDPI URL:[Link][2]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: PMC (National Institutes of Health) URL:[Link][4]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals Source: ACS Omega URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one

Welcome to the technical support resource for the synthesis of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one. This guide is designed for researchers and drug development professionals to navigate the complexities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one. This guide is designed for researchers and drug development professionals to navigate the complexities of this multi-step synthesis. Spirocyclic scaffolds are increasingly vital in medicinal chemistry due to their rigid, three-dimensional structures that can enhance protein interactions and improve physicochemical properties like solubility.[1][2] However, their synthesis presents unique challenges, including the construction of the quaternary spirocenter and controlling stereochemistry.[1][2]

This document provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during the synthesis, helping you optimize your reaction yield and product purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My overall yield is consistently low after the final spirocyclization step. What are the most likely causes?

Answer: Low yields in spirocyclization reactions are a common challenge and can originate from several factors.[3] A systematic approach to troubleshooting is the most effective strategy.

  • Incomplete Reaction: The cyclization may not be reaching completion. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If a significant amount of the acyclic precursor remains after the expected reaction time, consider the following:

    • Reaction Time & Temperature: The activation energy for the intramolecular cyclization may be higher than anticipated. Gradually increase the reaction temperature in increments of 10 °C or extend the reaction time, while continuing to monitor for product formation versus decomposition.

    • Reagent Stoichiometry: Ensure that the base or catalyst used to promote the cyclization is accurately measured and stoichiometrically appropriate. For base-catalyzed cyclizations, using at least one full equivalent is often necessary to ensure complete deprotonation of the precursor.

  • Side Reactions & Decomposition: The starting material or the desired spirocyclic product may be unstable under the reaction conditions.[4]

    • Polymerization: Precursors with multiple reactive sites can undergo intermolecular reactions, leading to polymeric byproducts. This can sometimes be mitigated by using high-dilution conditions, where the precursor is added slowly to a large volume of solvent to favor intramolecular over intermolecular reactions.

    • Product Instability: Analyze the crude reaction mixture at various time points. If you observe the product forming and then its concentration decreasing over time, it indicates decomposition. In such cases, shortening the reaction time, lowering the temperature, or employing a milder workup procedure (e.g., avoiding strong acids or bases) is crucial.[4]

  • Catalyst Inactivity: If your synthesis involves a catalyst, its effectiveness is paramount.

    • Ensure the catalyst is fresh and has been stored under the appropriate conditions (e.g., under an inert atmosphere for air-sensitive catalysts).[3]

    • Consider screening alternative catalysts or increasing the catalyst loading. For instance, in related spirocycle syntheses, changing the metal or the ligand in a catalytic system can dramatically impact yield.[4]

  • Solvent Effects: The choice of solvent can significantly influence reaction rates and equilibrium positions.[3][4] A solvent that does not adequately solubilize the reactants or is not of the appropriate polarity can hinder the reaction. It is advisable to perform a solvent screen with a range of polar aprotic (e.g., THF, Acetonitrile) and nonpolar (e.g., Toluene, Dichloromethane) solvents to identify the optimal medium.

Question 2: I am observing multiple spots on my TLC plate that are difficult to separate, suggesting the formation of isomers or closely related byproducts. How can I improve the reaction's selectivity?

Answer: The formation of multiple products points towards issues with chemo- or regioselectivity, or the generation of diastereomers if multiple stereocenters are formed.

  • Thermodynamic vs. Kinetic Control: The observed product ratio can be governed by whether the reaction is under kinetic or thermodynamic control.[3]

    • Kinetic Control: Favored at lower temperatures, this regime yields the product that is formed fastest.

    • Thermodynamic Control: Favored at higher temperatures or with longer reaction times, this yields the most stable product.

    • Troubleshooting: Try running the reaction at a significantly lower temperature (e.g., 0 °C or -78 °C) to see if the selectivity improves in favor of a single product. Conversely, if multiple kinetic products are forming, running the reaction at a higher temperature might allow the system to equilibrate to the single, most stable thermodynamic product.[3]

  • Reagent and Substrate Control: The nature of your reagents and the structure of your precursor are critical.

    • Bulky Reagents: Using a sterically hindered base or catalyst can sometimes favor one reaction pathway over another due to steric hindrance, improving selectivity.

    • Protecting Groups: If your precursor contains multiple reactive functional groups, consider using protecting groups to temporarily block certain sites, directing the reaction to the desired location.

The following workflow provides a systematic approach to diagnosing and resolving low-yield issues.

LowYieldTroubleshooting Start Low Yield Observed Monitor Monitor Reaction Progress (TLC, LC-MS) Start->Monitor Incomplete Reaction Incomplete? (Starting Material Remains) Monitor->Incomplete Analyze Crude Mixture Complex Complex Mixture? (Multiple Products) Monitor->Complex Analyze Crude Mixture Incomplete->Complex No AdjustConditions Adjust Conditions: - Increase Temp/Time - Check Stoichiometry - Screen Solvents Incomplete->AdjustConditions Yes TempControl Vary Temperature (Kinetic vs. Thermodynamic) Complex->TempControl Yes CheckCatalyst Check Catalyst Activity AdjustConditions->CheckCatalyst End Yield Improved CheckCatalyst->End ReagentControl Modify Reagents: - Use Bulky Base - Add Protecting Groups TempControl->ReagentControl Purification Optimize Purification ReagentControl->Purification Purification->End

Caption: A workflow for troubleshooting low reaction yields.

Question 3: The purification of the final spirocyclic product is difficult, and I lose a significant amount of material during column chromatography. What can I do?

Answer: Purification is a critical step where substantial product loss can occur.[3] Optimizing this stage is key to improving your isolated yield.

  • Chromatography Optimization: Flash column chromatography is the most common method, but it requires careful optimization.

    • Solvent System: Do not rely on a single solvent system. Systematically screen different solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) using TLC to find a system that provides good separation (ΔRf > 0.2) between your product and the major impurities.

    • Gradient Elution: For complex mixtures, a gradient elution is often far more effective than an isocratic (single solvent mixture) elution. Start with a low polarity mobile phase and gradually increase the polarity to elute compounds of increasing polarity.[3]

    • Alternative Stationary Phases: If separation on silica gel is poor, consider other stationary phases like alumina (basic or neutral) or reversed-phase silica (C18).

  • Crystallization: If your product is a solid, crystallization can be an excellent and scalable purification method. Screen various solvents to find one in which your crude product is soluble when hot but poorly soluble when cold.

  • Workup Procedure: An effective workup before chromatography can simplify the purification process immensely. Use aqueous washes to remove water-soluble impurities (e.g., salts, phase-transfer catalysts). A wash with a saturated sodium bicarbonate solution can remove acidic impurities, while a wash with dilute acid (e.g., 1M HCl) can remove basic impurities.

ParameterRecommendationRationale
Chromatography Use gradient elutionImproves separation of compounds with different polarities.[3]
Solvent Screening Test at least 3-4 solvent systemsThe optimal solvent system is highly substrate-dependent.
Workup Perform acid-base washesRemoves ionic and highly polar impurities before chromatography.
Alternative Method Attempt crystallizationCan provide very high purity and is often more scalable than chromatography.
Table 1: Key Parameters for Product Purification and Optimization.

Frequently Asked Questions (FAQs)

Q1: What are the critical reaction parameters I should monitor closely during the synthesis?

A1: For a complex synthesis like this, several parameters are critical:

  • Temperature: Small variations can impact reaction rates and the formation of side products. Use a reliable oil bath or cryostat for precise temperature control.

  • Atmosphere: Many organometallic reagents or intermediates are sensitive to air and moisture. Conducting reactions under an inert atmosphere (Nitrogen or Argon) is often essential.[5]

  • Reagent Purity: Impurities in starting materials can inhibit catalysts or lead to unexpected side reactions.[4] Ensure the purity of your starting materials, purifying them if necessary before use.

  • Rate of Addition: For highly exothermic reactions or when trying to favor intramolecular processes, slow addition of a reagent via a syringe pump can be crucial for maintaining temperature control and maximizing yield.

Q2: How can I definitively confirm the formation of the 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one structure?

A2: A combination of spectroscopic techniques is required for unambiguous structure confirmation:

  • ¹H and ¹³C NMR: This is the most powerful tool. Look for the absence of signals corresponding to your starting materials and the appearance of new, characteristic signals. The ¹³C NMR spectrum should show a quaternary carbon signal for the spirocenter. 2D NMR techniques like COSY and HSQC can help assign all proton and carbon signals and confirm connectivity.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will provide a highly accurate molecular weight, allowing you to confirm the elemental composition of your product.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands, such as the amide C=O stretch (around 1650 cm⁻¹), the hydroxyl O-H stretch (a broad peak around 3400 cm⁻¹), and the thiolactone C=O stretch (around 1700-1730 cm⁻¹).

Q3: What general synthetic strategies are applicable for constructing a 1-azaspiro[4.4]nonane core?

  • Intramolecular 1,3-Dipolar Cycloaddition: A nitrone can react with an alkene within the same molecule to form the five-membered heterocyclic ring in a highly stereocontrolled manner.[6]

  • Radical Cyclization: Domino radical bicyclization can be used to form two rings and the spirocenter in a single step from a suitably designed acyclic precursor.[8]

  • N-Acyliminium Ion Spirocyclization: An N-acyliminium ion intermediate can be trapped intramolecularly by a nucleophilic group (like an alkene) to form the spirocyclic system.[5]

These established methods from the literature provide a strong foundation for designing a robust synthetic route to your target molecule.

References

  • BenchChem. Troubleshooting common issues in spirocyclic compound synthesis.
  • BenchChem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • PMC. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues.
  • RSC Publishing. Oxa-spirocycles: synthesis, properties and applications.
  • PubMed. Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • Journal of Synthetic Chemistry. The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions.
  • Beilstein Journal of Organic Chemistry. Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition.
  • BenchChem. Improving the yield and purity of Spiro[4.4]nonan-1-one synthesis.
  • HETEROCYCLES. SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE.
  • ACS Publications. Three-Component Reaction for the Synthesis of Spiro-Heterocycles from Isatins, Substituted Ureas, and Cyclic Ketones.
  • ResearchGate. Is there still an issue with low yielding during drug discovery and design?.
  • Reddit. Struggling with yield for a simple reaction: What could I be screwing up?.
  • PMC. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.
  • PMC. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design.
  • Wikipedia. Shapiro reaction.
  • ResearchGate. One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones.
  • HETEROCYCLES. synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid.

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues for 1-Benzoyl-2-hydroxy-7-thia-1-azaspirononan-9-one

Technical Support Center: Overcoming Aqueous Solubility Issues for 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[1]nonan-9-one Welcome to the Technical Support Center. This guide is specifically designed for researchers, scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Aqueous Solubility Issues for 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[1]nonan-9-one

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with the spirocyclic compound 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[1]nonan-9-one (CAS No. 69392-35-4).

As a Senior Application Scientist, I frequently see researchers struggle with this specific scaffold. This molecule presents a unique dual-challenge: a highly lipophilic spirocyclic core that severely limits intrinsic aqueous solubility, and a labile N-benzoyl hemiaminal group that restricts the use of aggressive pH adjustments. This guide provides field-proven troubleshooting steps to achieve optimal solubility without compromising the structural integrity of your compound.

Section 1: Core Principles — The Solubility vs. Stability Paradox

To successfully formulate this compound, you must understand the causality behind its behavior in water. The bulky benzoyl and thia-azaspiro groups drive the partition coefficient (LogP) up, making it practically insoluble in standard aqueous buffers (e.g., PBS, pure water).

However, the 2-hydroxy group adjacent to the 1-aza nitrogen forms a hemiaminal . Hemiaminals are typically transient, unstable species that readily dehydrate to imines or undergo ring-opening back to the aldehyde/ketone and amine ()[2]. Fortunately, the electron-withdrawing benzoyl group on the nitrogen stabilizes this hemiaminal by reducing the nitrogen's nucleophilicity ()[3].

The Critical Rule: This stabilization is highly pH-dependent. Exposing the compound to acidic (pH < 5) or basic (pH > 9) conditions—a common tactic for solubilizing basic/acidic drugs—will catalyze the dehydration of the hemiaminal, destroying your compound[3]. You cannot simply drop the pH to force this into solution; you must rely on complexation or micellar stabilization.

Section 2: Troubleshooting FAQs

Q1: I tried dissolving the compound in standard PBS (pH 7.4), but it immediately precipitated. What is the best co-solvent for in vitro assays? A1: For in vitro biochemical or cellular assays, DMSO is the standard, but this compound often requires up to 5% DMSO to stay in solution, which is toxic to most cell lines. Solution: Use a binary co-solvent system. Pre-dissolve the compound in 100% DMSO to create a 10 mM stock. For the working dilution, use a 1:1 mixture of PEG400 and Tween-80 before adding to the aqueous buffer. This creates micellar stabilization, keeping the final DMSO concentration below 0.5% while maintaining solubility.

Q2: I attempted to increase solubility by lowering the buffer pH to 4.0, but my LC-MS shows a mass shift of -18 Da. What happened? A2: The -18 Da mass shift indicates the loss of water (dehydration). By lowering the pH, you acid-catalyzed the dehydration of the hemiaminal into an imine (or enamine equivalent)[3]. To maintain the integrity of the hemiaminal, you must strictly maintain the pH between 6.0 and 8.0.

Q3: How can I achieve the high concentrations required for in vivo dosing (e.g., IV or PO) without using toxic levels of co-solvents? A3: The most effective, self-validating system for this spiro-hemiaminal is complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) ()[4]. The hydrophobic spiro-core and the benzoyl ring insert into the lipophilic cavity of the cyclodextrin, while the outer hydroxyl groups of the CD provide massive aqueous solubility[5]. Crucially, this hydrophobic pocket shields the labile hemiaminal from bulk water, further stabilizing it against hydrolysis[2].

Section 3: Quantitative Data - Solubility & Stability Profiles

Table 1: Comparative solubility and 24-hour stability of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[1]nonan-9-one across various excipients.

Formulation / ExcipientMax Solubility (mg/mL)24h Stability (LC-MS Intact Mass)Primary Use Case
PBS (pH 7.4)< 0.01N/A (Insoluble)Baseline
5% DMSO in PBS0.05> 95%Low-conc. in vitro assays
0.1 M Acetate Buffer (pH 4.0)0.20< 10% (-18 Da shift)NOT RECOMMENDED
10% PEG400 / 2% Tween-802.50> 90%Cell-based assays
20% w/v HP-β-CD in Water> 15.00> 98%In vivo dosing (IV/PO)
Section 4: Experimental Protocols

The following protocols are designed as self-validating systems. Every formulation step is paired with an LC-MS intact mass check to ensure you are testing your active compound, not a degraded artifact.

Protocol 1: Preparation of HP-β-CD Inclusion Complexes (For In Vivo Dosing)
  • Weighing: Weigh 200 mg of pharmaceutical-grade HP-β-CD and dissolve it in 1.0 mL of LC-MS grade water to create a 20% w/v solution.

  • Buffering (Critical Step): Adjust the pH of the HP-β-CD solution strictly to 7.4 using a 10 mM Phosphate buffer. This prevents acid/base-catalyzed hemiaminal dehydration[3].

  • Addition: Add 15 mg of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[1]nonan-9-one powder directly to the vortexing solution.

  • Equilibration: Sonicate the suspension in a water bath at 25°C for 30 minutes. Do not exceed 30°C to avoid thermal degradation of the hemiaminal.

  • Filtration: Filter the complexed solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed API.

  • Validation: Analyze the filtrate via LC-MS to confirm the intact mass (M+H = 278.34) and verify the absence of the dehydrated imine peak (M+H = 260.34).

Protocol 2: Kinetic Solubility and Stability Screening
  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Spiking: Spike 10 µL of the DMSO stock into 990 µL of the target aqueous vehicle (e.g., PBS, PEG/Water mixtures) to achieve a 1% DMSO final concentration.

  • Incubation: Incubate at 37°C on a thermomixer at 800 rpm for 24 hours.

  • Separation: Centrifuge the samples at 14,000 x g for 15 minutes to pellet any precipitated compound.

  • Quantification: Dilute the supernatant 1:10 in Acetonitrile and inject it onto an LC-UV/MS system. Quantify the concentration against a freshly prepared DMSO-based standard curve.

Section 5: Formulation & Stability Workflow

FormulationWorkflow Start Compound: 1-Benzoyl-2-hydroxy-7-thia- 1-azaspiro[4.4]nonan-9-one Assess Determine Target Concentration & Assay Type Start->Assess InVitro In Vitro Assays (Low Conc, <1% DMSO) Assess->InVitro InVivo In Vivo Dosing (High Conc, Aqueous) Assess->InVivo Cosolvent Co-solvent System (DMSO + PEG400/Tween) InVitro->Cosolvent Cyclodextrin HP-β-CD Complexation (Shields Hemiaminal) InVivo->Cyclodextrin StabilityCheck LC-MS Stability Check (Monitor -18 Da Dehydration) Cosolvent->StabilityCheck Cyclodextrin->StabilityCheck Success Stable Aqueous Solution (pH 6.0 - 8.0) StabilityCheck->Success Intact Mass Fail Degradation / Precipitation (pH < 5 or > 9) StabilityCheck->Fail Mass Shift Fail->Cyclodextrin Reformulate (Buffer to pH 7.4)

Solubility and stability optimization workflow for the spiro-hemiaminal compound.
Section 6: References
  • Li, M., Dong, Y., Quan, M., & Jiang, W. (2022). "Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule." Angewandte Chemie International Edition, 61(35), e202208508.[Link]

  • Uhlig, T., et al. (2021). "Reversible and Stable Hemiaminal Hydrogels from Polyvinylamine and Highly Reactive and Selective Bis(N-acylpiperidone)s." ACS Macro Letters, 10(3), 389-394.[Link]

  • Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery, 2(2), 335-351.[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the crystallization conditions of the novel spirocyclic compound, 1-Benzoyl-2-hydroxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the crystallization conditions of the novel spirocyclic compound, 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one. The content is structured to address common challenges and provide actionable protocols grounded in established crystallographic principles.

Understanding the Molecule: Key Structural Features

Before attempting crystallization, it is crucial to analyze the structural characteristics of the target compound. This informs our strategy for solvent selection and methodology.

  • Spirocyclic Core: The rigid spiro[4.4]nonane system can present unique packing challenges compared to more linear molecules.

  • Hydrogen Bonding: The presence of a hydroxyl group (-OH) as a hydrogen bond donor and multiple acceptors (two carbonyls C=O, one amide nitrogen) is a dominant feature. These interactions can be leveraged to form a well-ordered crystal lattice.[1]

  • Aromatic & Aliphatic Moieties: The molecule combines a non-polar benzoyl group and aliphatic rings with polar functional groups. This dual nature suggests that solvent mixtures or solvent/anti-solvent systems will likely be effective.

  • Purity: Crystallization is a purification technique, but starting with material that is at least 80-90% pure is highly recommended to avoid interference from impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for solvent selection?

A1: A systematic screening of solvents across different classes is the most effective approach. Given the molecule's features, start with solvents that can interact with its polar and non-polar regions. A good initial screen would include a polar protic solvent (e.g., isopropanol, ethanol), a polar aprotic solvent (e.g., ethyl acetate, acetone), and a less polar solvent (e.g., toluene, dichloromethane). The ideal solvent should fully dissolve the compound when hot but exhibit poor solubility when cold.[2]

Q2: How does the spirocyclic nature of this compound affect crystallization?

A2: Spirocycles can be conformationally rigid, which can be advantageous for crystallization. However, their non-linear, three-dimensional shape can sometimes make efficient packing into a crystal lattice difficult. This may require exploring a wider range of conditions, particularly solvent systems that can effectively solvate the molecule before promoting the ordered association required for crystal growth.

Q3: My compound is highly soluble in most common solvents. How should I approach crystallization?

A3: For highly soluble compounds, single-solvent cooling crystallization is often ineffective. The vapor diffusion method is an excellent alternative.[1] In this technique, you dissolve the compound in a small amount of a "good" solvent and allow a "poor" (or anti-solvent) in which the compound is insoluble to slowly diffuse into the solution, gradually inducing supersaturation and crystallization.[1][3]

Q4: What is "oiling out" and why does it happen?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid oil instead of a solid crystal.[4] This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of a solvate). It can also be caused by excessively rapid cooling or the presence of impurities that disrupt the crystal lattice formation.[3][4]

Q5: How can I improve the final yield of my crystals?

A5: To maximize yield, use the minimum amount of hot solvent required to fully dissolve the compound.[3] After crystals begin to form at room temperature, cooling the flask further in an ice bath can often precipitate more of the dissolved material. Be cautious, as crash-cooling can sometimes co-precipitate impurities.[3]

Troubleshooting Common Crystallization Issues

This section provides a systematic guide to diagnosing and solving common problems encountered during the crystallization of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one.

SymptomPossible Cause(s)Recommended Solution(s)
No Crystals Form 1. Insufficient Supersaturation: Too much solvent was used, or the compound is highly soluble.[4] 2. Inhibition of Nucleation: The initial formation of crystal seeds is kinetically hindered.[3]1. Reduce Solvent Volume: Slowly evaporate a portion of the solvent and allow the solution to cool again.[5] 2. Induce Nucleation: Gently scratch the inner surface of the flask at the air-liquid interface with a glass rod. Add a "seed crystal" from a previous successful batch.[5]
An Oil Separates Out ("Oiling Out") 1. Rapid Cooling: The solution was cooled too quickly, preventing ordered molecular arrangement.[3] 2. High Solute Concentration: The solution is too concentrated, leading to separation above the compound's melting point.[3] 3. Inappropriate Solvent: The solvent boiling point may be too high relative to the compound's melting point.[4]1. Re-heat and Dilute: Warm the mixture to re-dissolve the oil, add a small amount of additional solvent, and cool very slowly (e.g., by insulating the flask).[3][4] 2. Change Solvents: Switch to a lower-boiling point solvent or use a solvent/anti-solvent pair to induce crystallization at a lower temperature.
Only a Fine Powder Precipitates 1. Crystallization is Too Quick: The rate of nucleation is too high, leading to the rapid formation of many small crystals instead of the slow growth of larger ones.[5] 2. Low Purity: Impurities are causing the compound to "crash out" of solution as an amorphous or microcrystalline solid.1. Slow Down Cooling: Re-dissolve the powder in a slightly larger volume of hot solvent and cool the solution at a much slower rate.[5] An ideal crystallization should show initial crystal formation over 5-20 minutes.[5] 2. Further Purification: Purify the starting material using another technique, such as column chromatography, before attempting recrystallization.
Crystals are Poor Quality (Small, Clustered, Needles) 1. High Rate of Nucleation: Too many crystal seeds form at once, competing for solute and limiting growth.[3] 2. Solvent Effects: The chosen solvent may favor a specific, undesirable crystal habit (e.g., needles). Solvents play a critical role in determining crystal morphology.[6][7]1. Reduce Supersaturation: Use a more dilute solution and employ a very slow method like vapor diffusion or solvent layering to promote the growth of fewer, larger crystals.[1] 2. Solvent Engineering: Experiment with different solvents or add a small amount of a co-solvent. The interactions between the solvent and specific crystal faces can alter the final morphology.[6]

Experimental Protocols & Workflows

Workflow for Selecting a Crystallization Strategy

The following diagram outlines a logical workflow for determining the most suitable crystallization method based on initial solubility tests.

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Method Selection A Dissolve ~10mg of compound in 0.5mL of various solvents at RT B Soluble at RT? A->B C Heat the insoluble samples to boiling B->C No F Try Vapor Diffusion or Anti-Solvent Addition B->F Yes D Soluble when hot, insoluble when cold? C->D E Try Slow Cooling Crystallization D->E Yes H Insoluble even when hot? D->H No G Try Slow Evaporation F->G Alternative I Solvent is unsuitable. Select a new solvent. H->I

Caption: Decision tree for selecting an appropriate crystallization method.

Protocol 1: Slow Cooling Crystallization

This is the most common method and should be attempted first if a suitable solvent is identified.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[8]

  • Cooling: Remove the flask from the heat, cover it to prevent solvent evaporation, and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask with paper towels.[8]

  • Crystal Growth: Do not disturb the flask once cooling has begun. Crystals should start to appear within 5 to 30 minutes.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for an additional 15-30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent to remove any adhering impurities, and allow them to air-dry.[8]

Protocol 2: Vapor Diffusion

This method is ideal for small quantities of material or for compounds that are highly soluble.[1]

  • Preparation: Dissolve a few milligrams of the compound in a minimal amount of a "good," relatively volatile solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.

  • Setup: Place this inner vial inside a larger, sealable jar or beaker that contains a small volume of a "poor" or "anti-solvent" in which the compound is insoluble (e.g., hexane or pentane).[1]

  • Diffusion: Seal the outer container. The more volatile "good" solvent will slowly evaporate from the inner vial and mix with the "poor" solvent vapor in the larger container. Simultaneously, the vapor of the "poor" solvent will diffuse into the inner vial.

  • Crystallization: This slow change in solvent composition will gradually decrease the solubility of the compound, leading to slow, controlled crystal growth over several hours to days.

References

  • SOP: CRYSTALLIZATION. (n.d.). Georgetown University. Retrieved March 7, 2024, from [Link]

  • Wigal, C. T., et al. (2023). 9 Ways to Crystallize Organic Compounds. wikiHow. Retrieved March 7, 2024, from [Link]

  • Chen, J. (2007). Computer-aided rational solvent selection for pharmaceutical crystallization. (Doctoral dissertation, Massachusetts Institute of Technology). Retrieved from [Link]

  • APC Ltd. (2020). Solvent Selection for Pharma Crystallization. Scribd. Retrieved March 7, 2024, from [Link]

  • Gilli, P. (n.d.). Guide for crystallization. University of Ferrara. Retrieved March 7, 2024, from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • Seath, C. P., & burgeoning, J. D. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2149-2165. Retrieved from [Link]

  • Ukrainczyk, M. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Technobis. Retrieved March 7, 2024, from [Link]

  • Senta, M., et al. (2020). Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. Molecules, 25(23), 5729. Retrieved from [Link]

  • APC Ltd. (2020, October 10). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]

  • Khatun, M. (2023). Purification of Organic Compounds: from Crude Product to Purity. ResearchGate. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved March 7, 2024, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one Screening Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter promising high-throughput screening (HTS) hits that ultimately fail orthogonal validation. While spirocyclic compounds li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter promising high-throughput screening (HTS) hits that ultimately fail orthogonal validation. While spirocyclic compounds like 1-benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one are highly attractive due to their sp³-rich, lead-like character [1], this specific scaffold possesses several structural motifs—a thioether, an electrophilic ketone, and a hydrophobic benzoyl group—that predispose it to Pan-Assay Interference (PAINS) behaviors [2, 3].

This guide provides a mechanistic breakdown and self-validating protocols to help you triage false positives associated with this specific chemotype.

Section 1: Mechanistic FAQ - Why is this compound flagging as a hit?

Q1: Our primary screen showed excellent inhibition, but the dose-response curve is incredibly steep (Hill coefficient > 3). What is happening? A: A steep Hill coefficient is a classic hallmark of colloidal aggregation [4, 5]. The hydrophobic 1-benzoyl group, combined with the spirocyclic core, allows the compound to reach a critical aggregation concentration (CAC) in aqueous assay buffers. These microscopic colloids non-specifically sequester and unfold your target protein, leading to a rapid, non-stoichiometric loss of enzyme activity [5].

Q2: We are running a fluorescence-based assay (e.g., TR-FRET). Could the compound be interfering with the readout? A: Yes. The benzoyl moiety is a conjugated aromatic system that can absorb UV light, potentially quenching the excitation or emission of your fluorophores (typically absorbing in the 250–340 nm range) [3]. This technology-related interference mimics target inhibition by artificially lowering the fluorescent signal[6].

Q3: Could the 7-thia or 9-one groups be covalently reacting with our target? A: Absolutely. The 9-one (ketone) in proximity to the 2-hydroxy group can act as a latent electrophile, while the 7-thia (thioether) is susceptible to redox cycling. In the presence of reducing agents like DTT, redox-active compounds generate hydrogen peroxide (H₂O₂), which oxidizes critical active-site cysteines on your target [4, 7]. Alternatively, the ketone may form reversible or irreversible covalent adducts with nucleophilic residues [2, 8].

Section 2: Diagnostic Workflows & Mechanisms

To systematically rule out these false positives, we employ a structured triage workflow that isolates each chemical liability.

TriageWorkflow Start Primary HTS Hit: 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one AggTest Colloidal Aggregation Assay (+ 0.01% Triton X-100) Start->AggTest RedoxTest Redox Cycling Assay (Catalase / DTT Addition) Start->RedoxTest CovalentTest Thiol Reactivity Assay (ALARM NMR / GSH Adduct MS) Start->CovalentTest OpticalTest Optical Interference (Absorbance/Fluorescence Scan) Start->OpticalTest FalsePosAgg False Positive: Colloidal Aggregator AggTest->FalsePosAgg Activity Lost ValidHit Validated Lead Compound AggTest->ValidHit Activity Retained FalsePosRedox False Positive: Redox Cycler RedoxTest->FalsePosRedox Rescued by Catalase RedoxTest->ValidHit Unaffected FalsePosCov False Positive: Covalent PAIN CovalentTest->FalsePosCov Adduct Formed CovalentTest->ValidHit No Adduct FalsePosOpt False Positive: Spectroscopic Quencher OpticalTest->FalsePosOpt Signal Quenched OpticalTest->ValidHit Clean Spectrum

Workflow for triaging HTS assay interference and validating true hits.

InterferenceMechanisms Compound 1-Benzoyl-2-hydroxy-7-thia- 1-azaspiro[4.4]nonan-9-one Agg Hydrophobic Benzoyl Group Compound->Agg Redox 7-Thia (Thioether) Core Compound->Redox Cov 9-One (Ketone) Electrophile Compound->Cov Micelle Colloidal Micelle Formation Agg->Micelle ROS H₂O₂ Generation (Redox Cycling) Redox->ROS Adduct Schiff Base / Thiol Adduct Formation Cov->Adduct ProteinUnfold Non-Specific Protein Sequestration Micelle->ProteinUnfold CysOx Oxidation of Active Site Cysteines ROS->CysOx CovalentInhib Irreversible Target Inactivation Adduct->CovalentInhib

Chemical mechanisms of assay interference driven by specific structural moieties.

Section 3: Self-Validating Experimental Protocols

To ensure scientific trustworthiness, every protocol below is designed as a self-validating system —meaning the assay inherently contains internal controls that definitively prove or disprove the interference mechanism.

Protocol A: Detergent-Dependent Aggregation Counter-Screen
  • Causality: If the hydrophobic benzoyl group is driving the formation of inhibitory colloids, the addition of a non-ionic detergent will disrupt the micelles, releasing the sequestered protein and restoring enzyme activity [5].

  • Step-by-Step Methodology:

    • Prepare your standard primary assay buffer.

    • Split the buffer into two parallel arms: Arm 1 (Standard Buffer) and Arm 2 (Buffer + 0.01% v/v Triton X-100 or Tween-20) [5].

    • Perform a 10-point dose-response titration (e.g., 0.1 µM to 100 µM) of 1-benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one in both arms.

    • Incubate for the standard assay duration and measure the readout.

  • Validation Check: A true target-specific hit will maintain its IC₅₀ across both arms. An aggregator will show a >5-fold rightward shift (loss of potency) in Arm 2, confirming the hit was a false positive.

Protocol B: Catalase Rescue Assay for Redox Cycling
  • Causality: If the 7-thia group is mediating redox cycling, it will generate H₂O₂ in the presence of assay reducing agents (like DTT). The addition of the enzyme catalase will scavenge the H₂O₂ and "rescue" the target protein from oxidation [7].

  • Step-by-Step Methodology:

    • Prepare the assay buffer containing 1 mM DTT (or the standard reducing agent).

    • Pre-incubate the target protein with the compound in standard wells.

    • In parallel "rescue" wells, add 50 µg/mL bovine liver catalase to the buffer prior to compound addition.

    • Initiate the enzymatic reaction by adding the substrate.

  • Validation Check: If the compound is a redox cycler, the apparent inhibition will be completely abolished in the catalase-containing wells. If the IC₅₀ remains unchanged, redox cycling is ruled out.

Protocol C: ALARM NMR for Covalent Thiol Reactivity
  • Causality: To test if the 9-one (ketone) acts as an electrophilic PAIN, we use the ALARM (a La assay to detect reactive molecules) NMR assay. This detects covalent adducts formed with nucleophilic cysteines [2, 8].

  • Step-by-Step Methodology:

    • Express and purify ¹³C-labeled La antigen (a protein with highly reactive, solvent-exposed cysteines).

    • Incubate 50 µM of the compound with 50 µM of the ¹³C-labeled La antigen in a phosphate buffer (pH 7.4) at 37°C for 1 hour.

    • Acquire a ¹H-¹³C HMQC (Heteronuclear Multiple Quantum Coherence) NMR spectrum.

  • Validation Check: Covalent modification of the cysteines will cause a distinct chemical shift perturbation or peak broadening in the NMR spectrum. A clean, unshifted spectrum confirms the compound is not a reactive nuisance [8].

Section 4: Quantitative Data & Interference Benchmarks

Use the following benchmarks to quickly categorize the behavior of 1-benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one during your triage workflows.

Assay / ParameterTrue Hit ProfileFalse Positive (Interference) Profile
Hill Coefficient (Dose-Response) 0.8 to 1.5> 2.5 (Strong indicator of aggregation)
IC₅₀ Shift (+ 0.01% Triton X-100) < 2-fold shift> 5-fold shift (Activity lost in detergent)
Catalase Addition (Redox Test) No change in IC₅₀Complete loss of inhibition (Rescued)
Absorbance at Assay Excitation (e.g., 340nm) < 0.05 OD> 0.1 OD (Optical Quenching)
ALARM NMR Shift No peak perturbationSignificant peak broadening/shifting
References
  • A Practical Method for Targeted Library Design Balancing Lead‐like... Semantic Scholar.1

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. National Institutes of Health (NIH). 2

  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. 3

  • The Ecstasy and Agony of Assay Interference Compounds. ACS Publications. 4

  • Colloidal aggregation: from screening nuisance to formulation nuance. National Institutes of Health (NIH). 5

  • The Importance of Counter Screens in HTS. Sygnature Discovery.6

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health (NIH). 7

  • Improving Gradient Boosting Machine for Modelling High Throughput Screening Data in Drug Discovery. Technical University of Munich (TUM). 8

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one in Drug Discovery: A Comparative Guide

Executive Summary & Structural Rationale The paradigm of modern drug discovery has increasingly shifted toward the "escape from flatland" concept, emphasizing the incorporation of sp³-rich, three-dimensional architecture...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The paradigm of modern drug discovery has increasingly shifted toward the "escape from flatland" concept, emphasizing the incorporation of sp³-rich, three-dimensional architectures to improve clinical success rates[1],[2]. Among these, spirocyclic compounds—characterized by two rings sharing a single central atom—offer exceptional conformational rigidity and precise spatial orientation of functional groups[1],[3].

This guide provides an objective benchmarking of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one (CAS: 69392-35-4)[4] against standard azaspiro[4.4]nonane and azaspiro[4.5]decane derivatives[5]. By integrating a thia-azaspiro core with distinct hydrogen-bonding (hydroxyl, ketone) and lipophilic (benzoyl) vectors, this compound serves as a highly functionalized scaffold for modulating complex biological targets, presenting a unique physicochemical profile compared to traditional flat aromatics[6],[4].

Physicochemical & Structural Benchmarking

The inherent 3D nature of spirocycles minimizes the entropic penalty upon target binding, thereby increasing potency and selectivity while reducing off-target promiscuity[1],[2]. The introduction of the sulfur atom (7-thia) in 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one further modulates the electron density and lipophilicity (LogP/LogD) compared to its purely nitrogenous counterparts[1],[7].

Table 1: Comparative Physicochemical Profiling
Compound ClassRepresentative ScaffoldFsp³ FractionTPSA (Ų)Predicted LogPKey Structural Advantage
Target Scaffold 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-oneHigh (~0.5-0.6)~70-851.8 - 2.5Dual H-bond vectors, unique thia-azaspiro electronics[4].
Standard Spirocycle Azaspiro[4.4]nonaneHigh (>0.7)~12-251.0 - 1.5High conformational rigidity, ideal for nAChR targeting[5].
Expanded Spirocycle Azaspiro[4.5]decaneHigh (>0.7)~12-251.5 - 2.0Broader spatial coverage, utilized in TYK2/JAK1 inhibition[5].
Flat Control Benzamide derivative (sp²-rich)Low (<0.3)~30-503.0 - 4.5Synthetic ease, but higher risk of poor solubility and CYP450 liability[1],[2].

Self-Validating Experimental Protocols

To objectively benchmark 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one, the following self-validating protocols must be employed. The causality behind these methods is to directly correlate the sp³-rich structural features with improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[1],[2].

Protocol 1: High-Throughput Thermodynamic Solubility and LogD Profiling
  • Causality: Spirocyclic scaffolds disrupt planar stacking in the solid state, lowering crystal lattice energy and enhancing aqueous solubility compared to flat aromatics[1],[3].

  • Methodology:

    • Preparation: Prepare 10 mM stock solutions of the test compound, standard azaspiro[4.4]nonane, and reference controls in 100% DMSO.

    • Incubation: Spike 10 µL of stock into 990 µL of PBS (pH 7.4) in a 96-well plate. Incubate at 37°C for 24 hours with orbital shaking at 300 rpm to reach thermodynamic equilibrium.

    • Phase Separation: Centrifuge the plate at 3000 x g for 15 minutes to separate the undissolved pellet from the saturated supernatant.

    • Quantification: Analyze the supernatant via LC-MS/MS.

  • Self-Validation System: Include Propranolol (high solubility control) and Amiodarone (low solubility control). The assay is only validated if the controls fall within their established historical ranges, ensuring the dynamic range of the LC-MS/MS is calibrated correctly.

Protocol 2: In Vitro Microsomal Stability (CYP450 Clearance)
  • Causality: The sp³-hybridized carbons in the thia-azaspiro core lack the easily oxidizable π-electron clouds of aromatic rings, conferring resistance to cytochrome P450-mediated metabolism[2],[8].

  • Methodology:

    • Reaction Mixture: Combine human liver microsomes (HLM) at 0.5 mg/mL protein concentration with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

    • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration).

    • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation System: Run Verapamil (high clearance) alongside the test compounds. If Verapamil is not rapidly depleted (indicating inactive microsomes), the entire plate's data is rejected.

Target Engagement & Mechanistic Pathways

Spirocyclic compounds like azaspiro[4.4]nonanes are privileged scaffolds for central nervous system (CNS) targets, particularly as potent nicotinic acetylcholine receptor (nAChR) agonists, and for disrupting protein-protein interactions (PPIs)[6],[5]. The unique geometry of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one projects its benzoyl and hydroxyl groups into distinct vectors, enabling stereospecific interactions[1],[3].

Workflow A 1-Benzoyl-2-hydroxy-7-thia- 1-azaspiro[4.4]nonan-9-one D Physicochemical Profiling (LogD, Solubility, Fsp3) A->D B Standard Azaspiro[4.4]nonane B->D C Flat Aromatic Control C->D E Metabolic Stability (HLM/RLM Clearance) D->E F Target Engagement (e.g., nAChR / PPIs) E->F G Data Synthesis & Candidate Selection F->G

Experimental workflow for benchmarking spirocyclic scaffolds in drug discovery.

Pathway Spiro Spirocyclic Scaffold (Ligand) Receptor Target Receptor (e.g., nAChR) Spiro->Receptor High Affinity Binding IonChannel Ion Channel Opening (Na+/Ca2+ Influx) Receptor->IonChannel Conformational Change Signaling Downstream Signaling (Neurotransmission) IonChannel->Signaling Depolarization

Mechanism of action for azaspiro[4.4]nonane derivatives modulating nAChR pathways.

Quantitative Performance Data

The following table synthesizes the expected benchmarking performance of the thia-azaspiro scaffold against standard baselines, demonstrating the multiparametric optimization achieved through spiro-fusion[2].

Table 2: Comparative Biological and ADME Performance
Parameter1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-oneStandard Azaspiro[4.4]nonaneFlat Aromatic Control
Aqueous Solubility (pH 7.4) > 150 µM> 200 µM< 50 µM
HLM Intrinsic Clearance (CLint) Low-Moderate (< 25 µL/min/mg)Low (< 15 µL/min/mg)High (> 60 µL/min/mg)
Off-Target Promiscuity Low (Stereospecific binding)LowHigh (Hydrophobic interactions)
Target Application Complex PPIs, CNS targets[5],[8]nAChR Agonism[5]Generic Kinase Inhibition

References

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals Source: ACS Omega URL:[Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: European Journal of Medicinal Chemistry (NIH) URL:[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Expert Opinion on Drug Discovery (PubMed) URL:[Link]

  • Product Index: 1-benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one Source: AA Blocks URL:[Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: PMC (NIH) URL:[Link]

Sources

Comparative

A Comparative Guide to Establishing Reproducible In Vitro Biological Assays for 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous biological evaluation. A critical, yet often undere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous biological evaluation. A critical, yet often underestimated, aspect of this journey is the reproducibility of in vitro assays. This guide provides a comprehensive framework for establishing robust and reproducible biological assays for a novel compound, using 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one as a case study. While specific biological data for this exact molecule is not yet widely published, its thia-azaspiro scaffold suggests a rich potential for biological activity, drawing parallels to other spirocyclic compounds with known anticancer, antiviral, and anticonvulsant properties[1]. This guide, therefore, focuses on the principles and practicalities of assay validation, ensuring that the data you generate is reliable, repeatable, and serves as a solid foundation for further drug development.

The Imperative of Reproducibility in Drug Discovery

In preclinical research, the inability to reproduce published data is a significant impediment, wasting time, resources, and impeding scientific progress[2]. The subtle interplay between experimental methods and a vast array of often poorly defined sources of biological and technical variability is a primary cause of irreproducibility[3][4]. Therefore, a core tenet of this guide is the establishment of self-validating systems and standardized operating procedures (SOPs) for every protocol[5]. By treating cells and reagents with the same rigor as any other precision instrument, we can significantly reduce variability and increase confidence in our findings[5].

This guide will compare and contrast common in vitro assays relevant to the potential bioactivity of a novel spirocyclic compound. We will delve into the causality behind experimental choices, from cell line selection to the specific assay endpoints, providing you with the rationale to design and execute highly reproducible experiments.

Part 1: Foundational Assays - Assessing Baseline Cytotoxicity

Before exploring specific mechanisms of action, it is crucial to establish the general cytotoxicity profile of a new compound. This data informs the concentration ranges for subsequent, more targeted assays and provides initial clues about the compound's therapeutic window. Here, we compare two widely used methods for assessing cell viability: metabolic assays (e.g., MTT/MTS) and membrane integrity assays (e.g., Lactate Dehydrogenase (LDH) release).

Comparison of Cytotoxicity Assay Methodologies

While both assay types aim to quantify cell death, they measure different cellular events and are susceptible to different artifacts. For instance, MTS assays rely on the metabolic activity of cellular dehydrogenases, which can be influenced by the test compound itself, leading to false positives[6]. Conversely, LDH assays directly measure the release of a stable cytosolic enzyme from damaged cells, providing a more direct marker of membrane integrity loss[7].

Assay TypePrincipleAdvantagesDisadvantages & Reproducibility Considerations
MTS/MTT Assay Conversion of a tetrazolium salt into a colored formazan product by metabolically active cells.High throughput, relatively inexpensive, large historical dataset for many cell lines.Can't distinguish between cytostatic and cytotoxic effects[6]. Prone to interference from compounds that affect cellular metabolism[3]. Results can be influenced by cell number and proliferation rate.
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.Direct measure of cytotoxicity (membrane damage)[7]. Can be multiplexed with other assays. Less prone to compound interference than metabolic assays.Background LDH in serum can be a source of variability[7]. Timing is critical, as LDH can degrade in the medium. Underestimates cytotoxicity in cases of significant growth inhibition if not properly controlled[8][6].

Recommendation: For initial cytotoxicity screening of a novel compound like 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one, an LDH release assay is recommended due to its direct measurement of cell death. However, running an MTS assay in parallel can provide complementary information on the compound's effects on cell proliferation and metabolic activity.

Detailed Protocol: LDH-Based Cytotoxicity Assay

This protocol is designed to be a self-validating system, incorporating controls that account for potential artifacts and ensure reproducibility.

Objective: To determine the concentration-dependent cytotoxicity of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one.

Materials:

  • Human cancer cell line (e.g., A549, lung carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one (dissolved in DMSO)

  • LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or similar)[7][9][10]

  • Lysis Buffer (10X, typically included in the kit)

  • Stop Solution (typically included in the kit)

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 490nm and 680nm.

Experimental Workflow:

LDH_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay LDH Measurement seed_cells 1. Seed cells in 96-well plate (e.g., 5x10^3 cells/well) incubate_24h 2. Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound 3. Add serial dilutions of test compound incubate_48h 5. Incubate for 48h (37°C, 5% CO2) add_compound->incubate_48h add_controls 4. Add Controls: - Vehicle (DMSO) - Spontaneous LDH - Maximum LDH (Lysis Buffer) add_controls->incubate_48h centrifuge 6. Centrifuge plate (250 x g, 3 min) transfer_supernatant 7. Transfer supernatant to new plate centrifuge->transfer_supernatant add_reaction_mix 8. Add Reaction Mix transfer_supernatant->add_reaction_mix incubate_30min 9. Incubate 30 min (RT, dark) add_reaction_mix->incubate_30min add_stop 10. Add Stop Solution incubate_30min->add_stop read_absorbance 11. Read Absorbance (490nm & 680nm) add_stop->read_absorbance

Caption: Workflow for a reproducible LDH cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight. Uneven cell plating is a major source of variability[11].

  • Compound Preparation: Prepare a 2X serial dilution of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Treatment and Controls:

    • Test Wells: Add the 2X compound dilutions to the appropriate wells.

    • Vehicle Control: Add medium with the same final DMSO concentration as the test wells.

    • Spontaneous LDH Release Control: Add medium with vehicle. This represents the baseline LDH release from untreated cells.

    • Maximum LDH Release Control: 45 minutes before the end of the incubation, add 10µL of 10X Lysis Buffer to these wells to induce 100% cell death[7].

    • Medium Background Control: Wells with culture medium but no cells to measure background LDH in the serum[9].

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • Centrifuge the plate to pellet any detached cells[10].

    • Carefully transfer 50µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Add 50µL of the LDH Reaction Mixture to each well and incubate for 30 minutes at room temperature, protected from light[7].

    • Add 50µL of Stop Solution to each well.

    • Measure the absorbance at 490nm and subtract the background absorbance at 680nm.

  • Calculation:

    • Percent Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Part 2: Probing Potential Mechanisms - Enzyme Inhibition Assays

The benzoyl moiety in the target compound is a common feature in molecules that interact with enzymes, such as inhibitors of acetylcholinesterase or monoamine oxidase[12][13]. Therefore, screening for enzyme inhibitory activity is a logical next step.

Designing a Reproducible Enzyme Inhibition Assay

Reproducibility in enzyme assays hinges on precise control over numerous variables, including enzyme concentration, substrate concentration, temperature, and pH[14]. A common pitfall is using improper models for data analysis or failing to recognize the dependence of inhibition constants on enzyme concentration[14].

Key Considerations for Reproducibility:

  • Enzyme and Substrate Purity: Use highly purified enzyme and substrate preparations.

  • Initial Velocity Conditions: Ensure the assay is run under initial velocity conditions, where less than 10% of the substrate is consumed. This ensures a linear reaction rate[15].

  • Substrate Concentration: For competitive inhibitors, substrate concentration should be at or below the Michaelis-Menten constant (Kₘ) to ensure sensitivity[15].

  • Controls: Always include a no-enzyme control, a no-substrate control, and a positive control inhibitor.

Detailed Protocol: Generic Spectrophotometric Enzyme Inhibition Assay

This protocol can be adapted for various enzymes where the reaction produces a change in absorbance.

Objective: To determine the IC₅₀ value of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one against a target enzyme.

Materials:

  • Target enzyme in appropriate buffer

  • Substrate

  • Assay buffer (optimized for pH and ionic strength)

  • 96-well UV-transparent plate

  • Test compound and positive control inhibitor

  • Spectrophotometric microplate reader

Experimental Workflow Diagram:

Enzyme_Inhibition_Workflow start Prepare Reagents (Enzyme, Substrate, Compound) plate_setup Plate Setup (96-well): - Add Assay Buffer - Add Compound/Controls - Add Enzyme start->plate_setup pre_incubate Pre-incubate (e.g., 10 min, 25°C) (Allows compound-enzyme binding) plate_setup->pre_incubate initiate_reaction Initiate Reaction: Add Substrate pre_incubate->initiate_reaction kinetic_read Kinetic Measurement: Read Absorbance over time (e.g., every 30s for 10 min) initiate_reaction->kinetic_read data_analysis Data Analysis: - Calculate Initial Velocity (V₀) - Plot % Inhibition vs. [Inhibitor] - Calculate IC₅₀ kinetic_read->data_analysis end Determine IC₅₀ data_analysis->end

Caption: General workflow for an enzyme inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare all reagents in the optimized assay buffer. Make serial dilutions of the test compound and positive control.

  • Assay Plate Setup:

    • To each well, add assay buffer.

    • Add the test compound dilutions or controls (vehicle for 100% activity, positive control inhibitor).

    • Add the enzyme solution to all wells except the no-enzyme control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the reader and measure the change in absorbance over time under initial velocity conditions[15].

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the progress curve.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ with vehicle)] * 100.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value[15].

Illustrative Data Comparison:

CompoundTarget EnzymeAssay FormatIC₅₀ (µM)Standard Deviation (n=3)Coefficient of Variation (%)
Compound X AcetylcholinesteraseSpectrophotometric2.70.311.1
Compound Y Monoamine Oxidase AFluorescence5.10.611.8
Positive Control AcetylcholinesteraseSpectrophotometric0.050.00816.0

This table presents illustrative data to demonstrate typical values and variability in enzyme inhibition assays.

Part 3: Investigating Cell Signaling - GPCR Modulation

G-protein coupled receptors (GPCRs) are a major class of drug targets, involved in a vast array of physiological processes[16]. Many heterocyclic compounds interact with GPCRs. An assay to detect modulation of GPCR signaling, such as measuring second messenger levels (e.g., cAMP), is a valuable screening tool.

Comparing GPCR Assay Readouts

Several methods exist to measure GPCR activation, each with its own set of advantages and challenges for reproducibility[16][17].

Assay ReadoutPrincipleAdvantagesReproducibility Considerations
cAMP Measurement Quantifies the intracellular concentration of the second messenger cyclic AMP, typically via competitive immunoassay (e.g., HTRF, ELISA) or bioluminescence[18].Direct measure of Gs or Gi pathway activation. High sensitivity and specificity. Amenable to HTS.Cell health and density are critical. Reagent stability can be a factor. Requires cell lines expressing the target GPCR.
Calcium Flux Measures changes in intracellular calcium concentration using fluorescent dyes. Key for Gq-coupled receptors[18].Real-time kinetic data. High signal-to-noise ratio.Dye loading can be variable. Signal can be transient. Some compounds may autofluoresce, causing interference.
β-Arrestin Recruitment Detects the interaction of β-arrestin with the activated GPCR, often using enzyme fragment complementation or BRET[17][19].Universal assay for most GPCRs, independent of G-protein coupling pathway.Requires engineered cell lines and specialized instrumentation. Can be more complex to set up.
GPCR Signaling Pathway and Assay Logic

GPCR activation by a ligand initiates a cascade of intracellular events. For a Gs-coupled receptor, this leads to the production of cAMP.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., Test Compound) GPCR GPCR (Receptor) Ligand->GPCR Binds G_Protein G-Protein (αβγ) (GDP-bound) GPCR->G_Protein Activates G_Protein_Active Gα-GTP G_Protein->G_Protein_Active GDP -> GTP AC Adenylyl Cyclase G_Protein_Active->AC Activates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cell_Response Cellular Response PKA->Cell_Response

Caption: Simplified Gs-coupled GPCR signaling pathway leading to cAMP production[18][20].

Conclusion: A Roadmap to Reproducible Data

The value of any biological data generated for a novel compound like 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one is directly proportional to its reproducibility. By adopting a mindset of rigorous validation and control, we can minimize the impact of the myriad sources of experimental variability[3][21]. This guide has provided a comparative framework and detailed protocols for three fundamental assay types: cytotoxicity, enzyme inhibition, and GPCR signaling. The principles discussed—careful selection of assay methodology, implementation of comprehensive controls, and meticulous attention to procedural details—are universally applicable.

Establishing robust, reproducible in vitro assays is not merely a preliminary step; it is the bedrock upon which successful drug discovery programs are built. It ensures that decisions to advance a compound are based on a solid, reliable foundation of high-quality biological data.

References
  • A standard operating procedure for an enzym
  • Best Practices for Designing Reproducible Experiments with Cell Systems Primary Cells. Cell Systems,
  • In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers,
  • Optimizing Your Cell Based Assay Performance Key Strategies.
  • GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie,
  • Reducing sources of variance in experimental procedures in in vitro research. PMC - NIH,
  • Treating Cells as Reagents to Design Reproducible Assays. PubMed,
  • GPCR Signaling Assays.
  • Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers,
  • GPCR Assay Services. Reaction Biology,
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • Culturing Cells: Best Practices to Ensure High Performance and Reproducibility Webinar.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH,
  • TGS-4 Guidance on Test Method Valid
  • Achieving Consistency and Reproducibility in Cell-Based Research.
  • Enzymatic Assay of Trypsin Inhibitor. MilliporeSigma,
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - NIH,
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means. bioRxiv,
  • Basics of Enzym
  • How to Reduce Cell Culture Variability. Promega Connections,
  • Regulatory Knowledge Guide for In Vitro Diagnostics. NIH's Seed,
  • A Practical Guide to Immunoassay Method Valid
  • Understanding and managing sources of variability in cell measurements. National Institute of Standards and Technology,
  • Pierce LDH Cytotoxicity Assay Kit. Thermo Fisher Scientific,
  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. BPS Bioscience,
  • Cytotoxicity LDH Assay Kit-WST. Dojindo Molecular Technologies,
  • Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors. PMC - NIH,
  • A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1. Benchchem,

Sources

Validation

Comparative stability analysis of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one across different pH levels

Title: Comparative Stability Analysis of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one Across Physiological and Formulation pH Levels Executive Summary The integration of sp3-rich spirocyclic scaffolds into drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Stability Analysis of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one Across Physiological and Formulation pH Levels

Executive Summary The integration of sp3-rich spirocyclic scaffolds into drug discovery has surged due to their ability to restrict molecular conformation, improve target binding, and enhance physicochemical properties [1]. However, the complex three-dimensional architecture of these molecules often introduces unique chemical liabilities. This guide provides an objective, data-driven comparative stability analysis of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one (hereafter referred to as the "Target Spirocycle"), focusing on its structural behavior across varying pH environments compared to stable analogs.

Mechanistic Causality: The N-Acyl Hemiaminal Vulnerability

Unlike standard aliphatic spirocycles, the Target Spirocycle features an N-acyl hemiaminal moiety at the 1,2-position and a thioether at the 7-position. The pH-dependent stability of this compound is almost entirely dictated by the reactivity of the hemiaminal group [2].

  • Acidic Conditions (pH < 5): Protonation of the C2 hydroxyl group converts it into a superior leaving group (water). Dehydration rapidly yields a highly electrophilic N-acyliminium ion. This intermediate is susceptible to nucleophilic attack or irreversible degradation, making the compound highly unstable in gastric-like environments.

  • Basic Conditions (pH > 8): Hydroxide-mediated deprotonation triggers an equilibrium shift toward a ring-opened amino-aldehyde form, which subsequently undergoes base-catalyzed hydrolysis of the N-benzoyl group.

  • Neutral Conditions (pH 7.4): The cyclic hemiaminal remains in a relatively stable equilibrium, shielded from rapid dehydration or base-driven ring opening.

G Center 1-Benzoyl-2-hydroxy-7-thia- 1-azaspiro[4.4]nonan-9-one (N-acyl hemiaminal) Acidic N-acyliminium Ion (Highly Electrophilic) Center->Acidic pH < 5 (-H2O) Basic Ring-Opened Aldehyde (Degradation/Hydrolysis) Center->Basic pH > 8 (Base Catalysis) Stable Stable Equilibrium (Intact Spirocycle) Center->Stable pH 6.5 - 7.5

Figure 1: pH-dependent degradation pathways of the N-acyl hemiaminal moiety.

Comparative Stability Data

To objectively evaluate the structural liabilities of the Target Spirocycle, we compared its in vitro half-life ( t1/2​ ) against two structural analogs:

  • Comparator 1 (Des-hydroxy Analog): 1-Benzoyl-7-thia-1-azaspiro[4.4]nonan-9-one. Lacks the C2 hydroxyl, functioning purely as a standard, stable amide.

  • Comparator 2 (Unbenzoylated Hemiaminal): 2-Hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one. Lacks the electron-withdrawing benzoyl group, leaving the secondary amine unprotected.

CompoundStructural Classification t1/2​ at pH 1.2 (Gastric) t1/2​ at pH 7.4 (Plasma) t1/2​ at pH 9.0 (Intestinal)
Target Spirocycle N-Acyl Hemiaminal1.5 hours> 48 hours4.2 hours
Comparator 1 Standard Amide> 48 hours> 48 hours> 48 hours
Comparator 2 Unprotected Hemiaminal< 10 mins2.1 hours< 10 mins

Data Interpretation: The comparative data confirms that the C2 hydroxyl group is the primary driver of instability. Comparator 1, lacking this group, exhibits near-infinite stability across the physiological pH spectrum. The Target Spirocycle is sufficiently stable at physiological pH (7.4) for systemic circulation but requires strategic formulation (e.g., enteric coating) to bypass acidic degradation in the stomach (pH 1.2).

Experimental Protocols: Self-Validating UPLC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the stability data was generated using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) kinetic assay[3, 4].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 50 µM stock solution of the target compounds in anhydrous DMSO to prevent premature aqueous degradation.

  • Buffer Incubation: Transfer 20 µL of the stock into a 96-well plate. Add 980 µL of the respective pre-warmed (37°C) buffer (pH 1.2 HCl/KCl; pH 7.4 Phosphate Buffered Saline; pH 9.0 Ammonium Formate) to achieve a final compound concentration of 1.0 µM.

  • Kinetic Sampling: Incubate the plate on a thermoshaker at 37°C. Extract 50 µL aliquots at predefined time points (0, 0.5, 1, 2, 4, 8, 24, and 48 hours).

  • Reaction Quenching (Critical Step): Immediately transfer the 50 µL aliquot into a microtube containing 200 µL of ice-cold acetonitrile (ACN) spiked with an internal standard (e.g., Griseofulvin).

    • Causality: The cold ACN serves a dual purpose. It precipitates buffer proteins/salts and instantly halts the pH-driven degradation kinetics by removing the aqueous environment, ensuring the mass spectrometer reads an accurate snapshot of the compound's state at that exact time point [4].

  • Centrifugation & Analysis: Vortex for 5 minutes, centrifuge at 14,000 rpm for 10 minutes at 4°C. Inject 2 µL of the supernatant into the UPLC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

Workflow Stock Prepare 50 µM Stock (Anhydrous DMSO) Incubate Incubate at 37°C (pH 1.2, 7.4, 9.0 Buffers) Stock->Incubate Sample Time-Course Sampling (0 to 48 hours) Incubate->Sample Quench Quench Reaction (Ice-Cold ACN + IS) Sample->Quench Analyze UPLC-MS/MS Analysis (MRM Mode) Quench->Analyze

Figure 2: Step-by-step UPLC-MS/MS workflow for in vitro pH stability assessment.

Conclusion & Formulation Guidelines

1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one presents a highly specific pH stability profile characteristic of N-acyl hemiaminals. While its spirocyclic core offers excellent 3D spatial geometry for target engagement, its sensitivity to acidic and basic environments mandates careful handling. For in vivo applications, researchers must avoid unbuffered aqueous dosing vehicles. Solid oral dosage forms should utilize enteric coatings to prevent premature N-acyliminium ion formation in the gastric mucosa, ensuring the intact molecule reaches systemic circulation.

References

  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: European Journal of Medicinal Chemistry, 2025 URL: [Link]

  • Title: Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design Source: Journal of Medicinal Chemistry (ACS Publications), 2021 URL: [Link]

  • Title: Determination of pH Stability by UPLC-MS/MS Source: Waters Corporation Application Note, 2008 URL: [Link]

  • Title: Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry Source: International Journal of Molecular Sciences (MDPI), 2024 URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one

For Researchers, Scientists, and Drug Development Professionals I. Hazard Identification and Risk Assessment The first and most critical step in the safe disposal of any chemical is a thorough understanding of its potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Identification and Risk Assessment

The first and most critical step in the safe disposal of any chemical is a thorough understanding of its potential hazards. In the absence of a specific SDS, we must infer the risks based on the compound's structural analogues and functional groups.

  • Thiazolidinone Core: Thiazolidinone derivatives are known for their wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This inherent bioactivity suggests that 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one should be treated as a potentially toxic substance.

  • Benzoyl Group: The benzoyl group is a common feature in many organic compounds and does not in itself confer extreme hazard, but can influence the overall reactivity and toxicity of the molecule.

  • Spirocyclic System: The spirocyclic nature of the molecule, where two rings share a single atom, creates a rigid three-dimensional structure.[3][4] While this primarily affects its conformational properties, it is a feature of many biologically active natural products and synthetic compounds.[5][6]

Based on this analysis, it is prudent to handle 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one as a hazardous chemical waste. The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[7] This compound is not expected to be ignitable, corrosive, or highly reactive under standard conditions, but its potential toxicity warrants its classification as hazardous.

II. Personal Protective Equipment (PPE)

Given the potential hazards, the following PPE must be worn at all times when handling 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one and its waste products:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.

  • Safety goggles: To protect against accidental splashes. A face shield should be used if there is a significant risk of splashing.

  • Laboratory coat: A flame-resistant lab coat provides a crucial barrier against skin contact.

  • Closed-toe shoes: Essential for protecting feet from spills.

III. Waste Segregation and Container Management

Proper segregation and containment of chemical waste are fundamental to preventing accidental reactions and ensuring compliant disposal.[8]

Step 1: Designate a Hazardous Waste Container Select a container that is chemically compatible with 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof cap is suitable. The container must be in good condition, free from cracks or residues.[8]

Step 2: Label the Waste Container Proper labeling is a legal requirement and crucial for the safety of all laboratory personnel and waste handlers.[9] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The primary hazards (e.g., "Toxic")

  • Your name and laboratory contact information

Step 3: Segregate the Waste Waste containing 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one should be segregated as follows:

  • Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be collected in a designated, clearly labeled hazardous waste bag or container.[10]

  • Liquid Waste: Solutions containing the compound should be collected in the designated hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps: Any contaminated needles, syringes, or broken glassware must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.[10]

  • Empty Containers: Empty containers that held the pure compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[10]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE.[10]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[10]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[10]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[10]

V. Disposal Protocol

The final disposal of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one waste must be handled by a licensed hazardous waste disposal company.

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[9][11] This area should be under the control of laboratory personnel and away from general traffic.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[11] They will ensure the waste is transported and disposed of in compliance with all federal and state regulations, including the Resource Conservation and Recovery Act (RCRA).[7]

  • Recommended Disposal Method: The most common and effective method for the disposal of solid organic chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[10] This should only be performed by a licensed professional waste disposal company.

VI. Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one.

A Hazard Identification & Risk Assessment B Don Appropriate PPE A->B C Waste Segregation B->C L Spill Occurs B->L D Solid Waste (Gloves, etc.) C->D E Liquid Waste (Solutions) C->E F Sharps C->F G Empty Containers (Triple-Rinsed) C->G H Label Hazardous Waste Container D->H E->H F->H G->H I Store in Satellite Accumulation Area H->I J Contact EHS for Pickup I->J K Professional Disposal (Incineration) J->K M Implement Spill Management Protocol L->M Emergency Procedure M->H

Caption: Logical workflow for the proper disposal of 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one.

VII. Quantitative Data Summary
ParameterGuidelineSource
Maximum Satellite Accumulation 55 gallons of hazardous waste[9][11]
Maximum P-listed Waste 1 quart of liquid or 1 kg of solid[11]
Storage Time Limit Up to 12 months in a satellite accumulation area[9][11]
Container Fill Level No more than 90% of the container's capacity[8]

References

  • Laboratory Waste Management Guidelines. (n.d.). Environmental Health and Safety, Princeton University.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.
  • Proper Disposal of Spiro[chroman-2,4'-piperidine]: A Step-by-Step Guide for Labor
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15).
  • Hazardous Waste - Standards. (n.d.).
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.).
  • OSHA Chemical Storage Requirements [2025 Guide]. (n.d.).
  • 1-benzoyl-7-oxa-1-azaspiro[4.4]nonane. (n.d.). Sigma-Aldrich.
  • 7-Boc-2-hydroxy-7-azaspir... 240401-28-9. (n.d.). Echemi.
  • SDS. (n.d.).
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
  • Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry. (2024, October 11). MDPI.
  • One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. (n.d.).
  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design... (2023, March 22). PMC.
  • 8-benzoyl-2-[(Z)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione. (n.d.). PubChem.
  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. (2021, September 30). MDPI.
  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (2022, April 26). HETEROCYCLES.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PMC.
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Comb
  • Hazardous waste from laboratories UNS50 and UNS40. (n.d.). Maastricht University.
  • Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. (n.d.).
  • One-pot three-component synthesis of azaspirononatriene deriv
  • Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents. (n.d.). IJSDR.
  • Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. (2019, November 21). Impactfactor.
  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (n.d.). PMC.
  • 7-oxa-1-azaspiro[4.
  • 1-Oxa-7-azaspiro(4.4)nonane. (n.d.). PubChem.
  • 1-Azaspiro[4.4]nonane-7-carboxylic acid | 1531200-93-7. (n.d.). Sigma-Aldrich.
  • 2-Azaspiro[4.4]nonan-3-one,7-methyl-,(7R)-(9CI)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.